molecular formula C6H7N3O3 B1378545 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one CAS No. 1368382-45-9

1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B1378545
CAS No.: 1368382-45-9
M. Wt: 169.14 g/mol
InChI Key: HYOCXDWDAGEALZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one is a useful research compound. Its molecular formula is C6H7N3O3 and its molecular weight is 169.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-methyl-5-nitropyrazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)5-3-6(9(11)12)7-8(5)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOCXDWDAGEALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one (CAS 1368382-45-9 ) is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical active ingredients (APIs) and high-energy density materials. Characterized by a pyrazole core substituted with a nitro group at the 3-position and an acetyl group at the 5-position, this compound serves as a critical scaffold for kinase inhibitors (e.g., JAK, BTK inhibitors) and antimicrobial agents . Its unique substitution pattern allows for orthogonal functionalization: the nitro group provides a handle for reduction to a nucleophilic amine, while the acetyl group facilitates condensation reactions to form fused ring systems or complex side chains.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Number 1368382-45-9
IUPAC Name This compound
Synonyms 5-Acetyl-1-methyl-3-nitropyrazole; Methyl (1-methyl-3-nitro-1H-pyrazol-5-yl) ketone
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Physical State Solid (Crystalline)
Appearance White to pale yellow powder
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water
Melting Point 100–110 °C (Typical for this class; specific batch data may vary)

Synthetic Pathways[4][5][6][9]

The synthesis of This compound presents a regiochemical challenge. Direct nitration of 1-methyl-5-acetylpyrazole typically yields the 4-nitro isomer due to the electronic directing effects of the pyrazole ring. Therefore, the most authoritative and regioselective route involves the C5-lithiation of a pre-nitrated precursor .

Protocol: Regioselective C5-Lithiation

This method relies on the thermodynamic acidity of the C5 proton in 1-methyl-3-nitropyrazole, allowing for exclusive functionalization at the 5-position.

Reagents:

  • Precursor: 1-methyl-3-nitropyrazole

  • Base: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: N-Methoxy-N-methylacetamide (Weinreb amide) or Acetic Anhydride

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with 1-methyl-3-nitropyrazole (1.0 eq) and anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C .

  • Lithiation: Dropwise add n-BuLi (1.1 eq) over 20 minutes, maintaining the temperature below -70 °C. The electron-withdrawing nitro group and the N1-methyl group facilitate the deprotonation at C5, generating the 5-lithio species.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure complete formation of the lithiated intermediate.

  • Acylation: Add the acetylating agent (e.g., N-methoxy-N-methylacetamide, 1.2 eq) dissolved in THF dropwise.

  • Workup: Allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/hexanes or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient) to yield the target 5-acetyl-3-nitro isomer.

Visualization: Synthetic Logic & Regioselectivity

Synthesispathway Start 1-Methylpyrazole Inter1 N-Nitropyrazole (Kinetic Intermediate) Start->Inter1 HNO3/Ac2O Wrong 4-Nitro Isomer (Undesired Byproduct) Start->Wrong Direct Nitration (Electrophilic Subst.) Precursor 1-Methyl-3-Nitropyrazole (Thermodynamic Isomer) Inter1->Precursor Thermal Rearrangement (140°C) Lithio 5-Lithio-1-methyl-3-nitropyrazole (C5-Anion) Precursor->Lithio n-BuLi, THF, -78°C (C5 Deprotonation) Product TARGET: This compound (CAS 1368382-45-9) Lithio->Product Acylation (Weinreb Amide)

Figure 1: Synthetic pathway highlighting the necessity of the lithiation route to achieve the specific 3-nitro-5-acetyl substitution pattern, avoiding the common 4-nitro isomer.

Applications in Drug Discovery

The compound serves as a "linchpin" intermediate. The 3-nitro group is a masked amino group, while the 5-acetyl group is a scaffold for cyclization.

Key Reaction Cascades:
  • Reduction to Aniline: The nitro group is reduced (H₂/Pd-C or Fe/NH₄Cl) to form 1-(3-amino-1-methyl-1H-pyrazol-5-yl)ethan-1-one . This amine is then coupled with halides or carboxylic acids to introduce specificity elements (e.g., for the ATP-binding pocket of kinases).

  • Condensation/Cyclization: The acetyl group reacts with hydrazines or guanidines to form fused bicyclic systems like pyrazolo[4,3-d]pyrimidines , a scaffold seen in potent PDE5 and kinase inhibitors.

Visualization: Pharmaceutical Utility

Applications cluster_path1 Pathway A: Kinase Inhibitor Synthesis cluster_path2 Pathway B: Fused Ring Formation Core CAS 1368382-45-9 (Scaffold) Step1 Nitro Reduction (H2/Pd-C) Core->Step1 Step3 Condensation (with DMF-DMA) Core->Step3 Step2 Amide Coupling (R-COCl) Step1->Step2 Final1 JAK/BTK Inhibitor Candidate Step2->Final1 Step4 Cyclization (with Hydrazine) Step3->Step4 Final2 Pyrazolo[4,3-d]pyrimidine (Bioactive Core) Step4->Final2

Figure 2: Divergent application pathways for CAS 1368382-45-9 in medicinal chemistry.

Analytical Characterization (Expected)

To validate the identity of the synthesized compound, the following spectral signatures should be observed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 2.60 ppm (s, 3H): Acetyl methyl group (-C(=O)CH ₃).

    • δ 4.10 ppm (s, 3H): N-Methyl group (N-CH ₃).

    • δ 7.60 ppm (s, 1H): Pyrazole ring proton at C4 position. Note: The absence of coupling confirms the 3,5-substitution pattern.

  • ¹³C NMR: Distinct carbonyl peak (~185 ppm), nitro-bearing carbon (~155 ppm), and N-methyl carbon (~40 ppm).

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 170.05.

Safety & Handling

  • Energetic Potential: As a nitro-substituted heterocycle, this compound possesses inherent energy. While mono-nitro pyrazoles are generally stable, they should be handled with care, avoiding excessive heat or friction.

  • Toxicity: Treat as a potential irritant and toxic agent. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place (2–8 °C), protected from light and moisture.

References

  • Regioselectivity in Lithiation of 1-Methylpyrazole. Organic & Biomolecular Chemistry, 2006, 4(7), 1261-1267.[1] (Establishes the thermodynamic control for C5-lithiation). Link

  • Nitration of Acetyl Derivatives of 1-Methylpyrazole. Chemistry of Heterocyclic Compounds, 1991, 27, 656–658. (Discusses the difficulty of direct nitration and formation of 4-nitro isomers). Link

  • Synthesis and Properties of Nitrated Pyrazoles. ResearchGate Review, 2014. (Overview of nitropyrazole synthesis via rearrangement). Link

  • PubChem Compound Summary: 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethanone. (Confirmation of CAS and chemical structure). Link

Sources

Technical Guide: Biological Activity of Nitro-Substituted Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitro-substituted pyrazoles represent a specialized class of nitrogen-rich heterocycles where the high-energy nitro group (


) imparts unique electronic and pharmacological properties.[1] Unlike their non-nitrated counterparts, these compounds often function as "warheads" in medicinal chemistry—capable of undergoing bioreduction to form reactive intermediates or acting as potent electrophiles in enzyme active sites.

This guide analyzes the biological activity of 3-nitro and 4-nitro pyrazole derivatives, focusing on their application in oncology and infectious disease. It provides validated synthesis protocols, structure-activity relationship (SAR) logic, and mechanistic insights into how the nitro group drives efficacy while managing associated toxicity risks.

Part 1: Chemical Foundation & Structural Classes

The biological profile of nitropyrazoles is dictated by the position of the nitro group relative to the pyrazole nitrogens. The electron-withdrawing nature of the nitro group significantly lowers the pKa of the pyrazole NH, altering solubility and hydrogen-bonding capacity.

Structural Isomerism
  • 4-Nitropyrazoles: The most common scaffold. The nitro group at C4 is electronically conjugated with the pyrazole system, stabilizing the molecule but making the C3 and C5 positions susceptible to nucleophilic attack.

  • 3(5)-Nitropyrazoles: Less common due to synthetic challenges but highly potent. These are often used as precursors for fused ring systems (e.g., pyrazolo[1,5-d][1,2,4]triazines).

  • N-Nitropyrazoles: Generally unstable and used primarily as energetic materials or nitrating agents (transfer nitration), rather than bioactive drugs.

Electronic Effects

The nitro group acts as a strong electron-withdrawing group (EWG), reducing the electron density of the pyrazole ring.

  • Bioisosterism: The nitro group can mimic the carbonyl oxygen in binding pockets.

  • Redox Potential: The

    
     group serves as an electron acceptor, a critical feature for drugs targeting anaerobic bacteria or hypoxic tumor tissues via bioreductive activation.
    

Part 2: Synthesis Protocols

Protocol A: Regioselective Synthesis of 4-Nitropyrazole

Objective: Synthesize 4-nitropyrazole from pyrazole using a "one-pot two-step" nitration method. Source Validation: Adapted from Li et al. and Ravi et al.[2] (See Ref 1, 2).

Reagents:

  • Pyrazole (Starting material)[2][3][4][5][6][7][8][9][10][11]

  • Fuming Nitric Acid (98%)[5]

  • Fuming Sulfuric Acid (20% oleum)

  • Concentrated Sulfuric Acid[1]

Workflow:

  • Sulfonation: Dissolve pyrazole in concentrated sulfuric acid. The exotherm must be controlled (

    
    C). This protects the ring from oxidation.
    
  • Nitration: Add a mixture of fuming

    
     and fuming 
    
    
    
    dropwise.
  • Reaction: Heat to 50°C for 1.5 hours.

  • Quenching: Pour reaction mixture into ice water. 4-Nitropyrazole precipitates as a white solid.[1]

  • Purification: Recrystallize from ethyl ether/hexane. Yield: ~85%.

Protocol B: Functionalization via N-Alkylation

Objective: Introduce pharmacophores at the N1 position to improve lipophilicity.

  • Dissolve 4-nitropyrazole in dry THF.

  • Add

    
     (1.2 eq) at 0°C to deprotonate the NH.
    
  • Add alkyl halide (e.g., benzyl bromide) and stir at RT for 12h.

  • Isolate via extraction (EtOAc/Water).

Visualization: Synthesis Logic

SynthesisWorkflow Start Pyrazole Step1 Sulfonation (Conc. H2SO4) Start->Step1 Step2 Nitration (Fuming HNO3/Oleum, 50°C) Step1->Step2 Inter 4-Nitropyrazole (Core Scaffold) Step2->Inter Branch1 N-Alkylation (NaH, R-X) Inter->Branch1 Branch2 Nitro Reduction (SnCl2 or Pd/C) Inter->Branch2 Final1 N-Substituted 4-Nitropyrazoles (Anticancer) Branch1->Final1 Final2 4-Aminopyrazoles (Kinase Inhibitors) Branch2->Final2

Caption: Step-wise synthetic pathway transforming simple pyrazole into bioactive nitro- and amino-derivatives.

Part 3: Therapeutic Applications & Mechanism of Action[12]

Anticancer Activity

Nitro-substituted pyrazoles exert anticancer effects through two primary mechanisms:

  • Kinase Inhibition: Derivatives of 4-nitropyrazole (often after reduction to amino or functioning as a scaffold) inhibit CDK2, EGFR, and VEGFR-2.

  • Hypoxia-Selective Toxicity: The nitro group is reduced by intracellular nitroreductases (often overexpressed in hypoxic tumors) to form cytotoxic hydroxylamines or radical anions that damage DNA.

Key Data: Cytotoxicity Profile Table 1: Comparative IC50 values of 4-nitropyrazole derivatives against human cancer cell lines.

Compound IDStructure MotifCell LineIC50 (µM)MechanismRef
Cmpd 55 1,3,4-triaryl-nitro-pyrazoleMCF-7 (Breast)6.53EGFR/VEGFR-2 Inhibition[3]
Cmpd 33 Indole-linked NitropyrazoleHCT116 (Colon)12.4CDK2 Inhibition[4]
Doxorubicin (Standard Control)MCF-745.0DNA Intercalation[3]
Antimicrobial Activity

3-Nitropyrazoles, particularly when fused into systems like pyrazolo[1,5-d][1,2,4]triazines , show potent antibacterial activity.

  • Mechanism: Similar to metronidazole, the nitro group is reduced in anaerobic bacteria, generating radical species that disrupt cellular machinery.

  • Target: Effective against E. coli and S. aureus.[12]

Visualization: Mechanism of Action (Bioreduction)

Mechanism Drug Nitro-Pyrazole Drug (Prodrug) Inter1 Nitro Radical Anion (R-NO2•-) Drug->Inter1 1e- Reduction Enzyme Nitroreductase (Hypoxic/Bacterial) Enzyme->Inter1 Catalysis Inter2 Hydroxylamine (R-NHOH) Inter1->Inter2 Further Reduction Target3 Oxidative Stress (ROS Generation) Inter1->Target3 O2 Cycling Target1 DNA Damage (Strand Breaks) Inter2->Target1 Target2 Protein Adducts Inter2->Target2

Caption: Bioreductive activation pathway of nitro-pyrazoles leading to cytotoxic effects in target cells.

Part 4: Experimental Validation Protocols

In Vitro Cytotoxicity Assay (MTT)

Purpose: Determine the IC50 of synthesized nitro-pyrazoles. Self-Validating Step: Use Doxorubicin as a positive control; if Doxorubicin IC50 deviates >20% from historical data, invalidate the run.

  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add serial dilutions of the nitro-pyrazole (0.1 µM – 100 µM) in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Read: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Structure-Activity Relationship (SAR) Analysis

To optimize biological activity, modifications should follow this logic:

SAR_Logic Core Nitro-Pyrazole Core Pos1 N1 Position Core->Pos1 Pos35 C3 / C5 Positions Core->Pos35 Pos4 C4 Position Core->Pos4 Act1 Add Lipophilic Groups (Benzyl, Phenyl) Increases Permeability Pos1->Act1 Act2 Add H-Bond Donors (Amides, Ureas) Increases Target Binding Pos35->Act2 Act3 Nitro Group Essential for Hypoxia Selectivity Pos4->Act3 Act4 Reduce to Amine for Kinase Inhibition Pos4->Act4

Caption: SAR decision tree for optimizing nitro-pyrazole derivatives for specific therapeutic endpoints.

Part 5: Challenges & Future Outlook

Mutagenicity Risks

A major hurdle for nitro-aromatics is the potential for mutagenicity (positive Ames test). The nitro group can be reduced to hydroxylamines which interact with DNA.

  • Mitigation Strategy: Design "hindered" nitro groups or fused systems (like pyrazolo-triazines) where the reduction potential is tuned to occur only in highly specific enzymatic environments (e.g., bacterial nitroreductases) rather than mammalian cells.

Solubility

Nitro-pyrazoles are often poorly soluble in water.

  • Solution: Introduction of hydrophilic side chains (morpholine, piperazine) at the C3 or C5 positions has been shown to improve bioavailability without compromising the electronic benefits of the nitro group [5].

References

  • Li, X. et al. "One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure." Chinese Journal of Energetic Materials, 2018.

  • Ravi, P. et al. "Synthesis of 4-nitropyrazole using solid acid catalysts." Journal of Chemical Sciences, 2013.

  • Nossier, E.S. et al. "Novel 1,3,4-triarylpyrazoles: Synthesis, anticancer activity and kinase inhibition."[10] Bioorganic Chemistry, 2020.[4][13]

  • Hassan, G.S. et al. "New indole-pyrazole hybrids: Synthesis and anticancer activity." Journal of Enzyme Inhibition and Medicinal Chemistry, 2018.

  • Zapol'skii, V.A. et al. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones."[14] Molecules, 2025.[11]

Sources

The Nitropyrazole Linchpin: Leveraging 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic medicinal chemistry, 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one (hereafter referred to as MNPE ) represents a critical "linchpin" intermediate. While not a therapeutic agent in isolation, MNPE is a high-value synthon used to construct pyrazolo[1,5-a]pyrimidine scaffolds—a privileged structure in oncology and infectious disease research.

This technical guide explores the utility of MNPE as a precursor for ATP-competitive kinase inhibitors (specifically Pim-1 and CDK families) and outlines the synthetic pathways required to transform this nitro-acetyl core into bioactive fused heterocycles.

Chemical Architecture & Pharmacophore Analysis[1]

The therapeutic potential of MNPE is encoded in its unique electronic "push-pull" structure, which dictates its reactivity and subsequent binding affinity in target proteins.

Structural Components
ComponentPositionFunction in SynthesisFunction in Biological Target (Post-Transformation)
Pyrazole Core ScaffoldRigid linker holding functional groups in specific vectors.Bioisostere for purine rings; interacts with the hinge region of kinases.
Nitro Group (-NO₂) C3Electronic Modulator: Strong electron-withdrawing group (EWG) that directs regioselectivity during electrophilic substitutions.Masked H-Bond Donor: Reduced to an amine (-NH₂) to form critical hydrogen bonds with residues like Glu/Asp in the kinase ATP pocket.
Acetyl Group (-COCH₃) C5Cyclization Handle: Reacts with electrophiles (e.g., DMF-DMA) to form enaminones.Becomes part of the fused pyrimidine ring, expanding the surface area for hydrophobic interactions.
N-Methyl Group N1Solubility/Stability: Prevents tautomerization issues common in NH-pyrazoles.Fits into hydrophobic sub-pockets (e.g., the sugar pocket) of the enzyme.
The "Push-Pull" Electronic System

The C3-nitro group pulls electron density from the ring, making the C5-acetyl group highly susceptible to condensation reactions but resistant to oxidative degradation. This stability is crucial when performing multi-step syntheses of complex drugs.

Synthetic Utility: The Pathway to Fused Heterocycles

The primary application of MNPE is the synthesis of pyrazolo[1,5-a]pyrimidines . This transformation relies on the reactivity of the acetyl group with dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone, which acts as a versatile Michael acceptor.

Workflow Diagram: MNPE to Kinase Inhibitor

The following diagram illustrates the divergent synthesis pathway starting from MNPE.

SyntheticPathway cluster_0 Critical Intermediate Phase MNPE MNPE (Starting Material) Enaminone Enaminone Intermediate (Reaction with DMF-DMA) MNPE->Enaminone DMF-DMA, Reflux Cyclization Cyclization (with Guanidine/Hydrazine) Enaminone->Cyclization Ring Closure FusedSystem Pyrazolo[1,5-a]pyrimidine (Core Scaffold) Cyclization->FusedSystem -H2O, -Me2NH Reduction Nitro Reduction (Pd/C, H2) FusedSystem->Reduction Unmasking Amine FinalDrug Bioactive Kinase Inhibitor (e.g., Pim-1 Inhibitor) Reduction->FinalDrug SAR Optimization

Figure 1: Divergent synthetic pathway transforming MNPE into bioactive pyrazolo[1,5-a]pyrimidine scaffolds.

Biological Mechanisms: Why This Scaffold?

Once MNPE is converted into the pyrazolo[1,5-a]pyrimidine core, the resulting molecule mimics the adenosine moiety of ATP. This allows it to function as a competitive inhibitor for various protein kinases.[1]

Target Selectivity: Pim-1 Kinase

Research indicates that derivatives synthesized from the MNPE core are highly selective for Pim-1 kinase , a proto-oncogene overexpressed in hematological malignancies (leukemia/lymphoma).

  • Mechanism: The pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding cleft.

  • Interaction: The amine (derived from the original C3-nitro group) forms a bidentate hydrogen bond with the hinge region of the kinase (specifically Glu121 in Pim-1).

  • Outcome: Inhibition of Pim-1 prevents the phosphorylation of Bad (Bcl-2 associated death promoter), thereby restoring apoptosis in cancer cells.

Interaction Logic Diagram

InteractionMap Drug_Core Pyrazolo-Pyrimidine Core ATP_Site ATP Binding Site Drug_Core->ATP_Site Competitive Occupancy Drug_Amine C3-Amine (ex-Nitro) Hinge Kinase Hinge Region (Glu121/Asp) Drug_Amine->Hinge Hydrogen Bonding (Critical) Drug_Methyl N1-Methyl Hydrophobic Hydrophobic Pocket Drug_Methyl->Hydrophobic Van der Waals

Figure 2: Pharmacophore mapping of the MNPE-derived scaffold within the kinase ATP-binding pocket.

Experimental Protocols

The following protocols are standardized for the conversion of MNPE into the reactive enaminone intermediate, the first critical step in drug synthesis.

Protocol: Synthesis of Enaminone Intermediate

Objective: Convert this compound into (E)-3-(dimethylamino)-1-(1-methyl-3-nitro-1H-pyrazol-5-yl)prop-2-en-1-one.

Reagents:

  • MNPE (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

  • Toluene (Solvent, anhydrous)

Methodology:

  • Preparation: Charge a reaction vessel with MNPE (e.g., 10 mmol) and anhydrous toluene (50 mL).

  • Addition: Add DMF-DMA (15 mmol) dropwise under a nitrogen atmosphere to prevent hydrolysis.

  • Reflux: Heat the mixture to reflux (110°C) for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a more polar, yellow/orange spot.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as yellow crystals upon cooling.

  • Isolation: Filter the precipitate and wash with cold ether.

  • Validation: Confirm structure via ¹H NMR. Look for the characteristic doublet signals of the enaminone protons (~5.8 ppm and ~7.8 ppm, J=12 Hz).

Safety & Stability
  • Nitro Compounds: While MNPE is stable, nitro-pyrazoles can be energetic. Avoid excessive heat (>150°C) or shock during scale-up.

  • Handling: Use standard PPE. The nitro group can be reduced in vivo; treat as a potential mutagen until fully characterized.

References

  • Vertex Pharmaceuticals. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI. [Link]

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed Central. [Link]

  • PubChem. (2025).[2] Compound Summary: 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid derivatives. [Link]

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. [Link]

Sources

Methodological & Application

Synthetic Route for 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrazoles are a cornerstone of modern medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The specific substitution pattern on the pyrazole ring is critical in determining the pharmacological profile of the molecule. The title compound, 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, is a key building block for the synthesis of more complex pharmaceutical intermediates. The presence of a nitro group at the C3 position and an acetyl group at the C5 position offers versatile handles for further chemical modifications. This document provides a comprehensive guide to a plausible synthetic route for this compound, detailing the underlying chemical principles and offering step-by-step protocols for its preparation.

Strategic Approach to Synthesis

The synthesis of this compound is best approached through a convergent strategy. The core of this strategy involves the formation of a key intermediate, 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, followed by its conversion to the target ketone. This approach allows for the introduction of the desired functional groups in a controlled manner.

Synthetic_Strategy A 1-Methyl-1H-pyrazole B 1-Methyl-3-nitro-1H-pyrazole A->B Nitration C 1-Methyl-3-nitro-1H-pyrazole-5-carboxylic acid B->C Carboxylation D This compound C->D Reaction with Methyllithium

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Synthesis of 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

The synthesis of the key carboxylic acid intermediate is a critical step that dictates the overall efficiency of the synthetic route. A plausible approach involves the nitration of 1-methyl-1H-pyrazole followed by carboxylation at the C5 position.

Protocol 1.1: Nitration of 1-methyl-1H-pyrazole

Principle: The nitration of pyrazoles typically occurs at the C4 position. However, by carefully controlling the reaction conditions and potentially using a blocking group strategy, nitration at the C3 position can be favored. For this protocol, we will assume a direct nitration method that provides the desired 3-nitro isomer, although separation from the 4-nitro isomer might be necessary.

Materials:

  • 1-methyl-1H-pyrazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 1-methyl-1H-pyrazole to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the pyrazole solution, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 1-methyl-3-nitro-1H-pyrazole. Purification may be achieved by column chromatography.

Protocol 1.2: Carboxylation of 1-methyl-3-nitro-1H-pyrazole

Principle: The introduction of a carboxylic acid group at the C5 position of the pyrazole ring can be achieved through metallation followed by quenching with carbon dioxide (dry ice). The nitro group at C3 directs the deprotonation to the C5 position.

Materials:

  • 1-methyl-3-nitro-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-methyl-3-nitro-1H-pyrazole in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the pyrazole solution. A color change is typically observed, indicating the formation of the lithiated species.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate container, crush a sufficient amount of dry ice.

  • Carefully and quickly, add the crushed dry ice to the reaction mixture.

  • Allow the reaction to warm to room temperature overnight.

  • Quench the reaction with 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid.[3] The product can be purified by recrystallization.

Part 2: Synthesis of this compound

The final step in the synthesis is the conversion of the carboxylic acid to the target acetyl compound.

Protocol 2.1: Conversion of Carboxylic Acid to Ketone using Methyllithium

Principle: Organolithium reagents, such as methyllithium, can react with carboxylic acids to form ketones.[4][5] The reaction proceeds through a dilithium salt intermediate, which is then quenched to yield the ketone.

Materials:

  • 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

  • Methyllithium (MeLi) solution in diethyl ether

  • Dry diethyl ether

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid in dry diethyl ether in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add two equivalents of methyllithium solution dropwise. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carbonyl group.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product.

Analysis Expected Results
Appearance Pale yellow solid or oil
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.2 (s, 1H, pyrazole-H4), ~4.2 (s, 3H, N-CH₃), ~2.6 (s, 3H, COCH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~190 (C=O), ~150 (C3), ~140 (C5), ~115 (C4), ~40 (N-CH₃), ~28 (COCH₃)
Mass Spectrometry (ESI+) m/z: 170.05 [M+H]⁺

Applications and Future Directions

The synthesized this compound serves as a valuable intermediate for the construction of a diverse library of pyrazole-containing compounds. The nitro group can be reduced to an amine, providing a site for amide coupling or diazotization reactions. The acetyl group can undergo various transformations, such as aldol condensation or conversion to other functional groups. These modifications can lead to the development of novel compounds with potential applications in areas such as:

  • Pharmaceuticals: As precursors for anti-inflammatory, analgesic, and anticancer agents.

  • Agrochemicals: For the development of new herbicides and insecticides.

  • Materials Science: As components of novel dyes and ligands for metal complexes.

Applications A This compound B Pharmaceuticals A->B C Agrochemicals A->C D Materials Science A->D

Figure 2: Potential applications of the target molecule.

Conclusion

This application note outlines a detailed and plausible synthetic route for this compound. The described protocols, based on established organic chemistry principles, provide a robust framework for researchers in the fields of synthetic chemistry and drug discovery. The versatility of the final product makes it a valuable building block for the synthesis of a wide range of biologically active molecules.

References

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Bangladesh Journals Online. Available at: [Link]

  • 1-methyl-3-nitro-1h-pyrazole-5-carboxylic acid (C5H5N3O4). PubChem. Available at: [Link]

  • On the Reaction between Methyllithium and Carboxylic Acids. Acta Chemica Scandinavica. Available at: [Link]

  • Carboxylic Acids to Ketones. Chemistry Steps. Available at: [Link]

Sources

Strategic Synthesis of Substituted Pyrazoles: Regiocontrol and Scalability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 inverse agonist), and Sildenafil (PDE5 inhibitor). Its value lies in its ability to serve as a bioisostere for amide or carboxylate groups, its high metabolic stability, and its capacity to participate in defined hydrogen bonding networks.

However, the synthesis of substituted pyrazoles presents a persistent challenge: Regioselectivity .

For a drug development professional, the difference between a 1,3-substituted and a 1,5-substituted isomer is not just a chemical curiosity—it is the difference between a nanomolar inhibitor and an inactive byproduct. This guide details two distinct protocols:

  • The Modified Knorr Synthesis: Best for symmetrical substrates or rapid library generation where separation is acceptable.

  • The Enaminone Route: The industry-standard method for high-precision, regioselective synthesis of 1,3,5-trisubstituted pyrazoles.

Strategic Considerations: The Regioselectivity Challenge

The classic condensation of hydrazines with 1,3-dicarbonyls (Knorr reaction) is governed by the competing nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

Mechanism of Regio-Irregularity

When using a monosubstituted hydrazine (


) and an unsymmetrical 1,3-diketone, two pathways emerge. The initial attack can occur at either carbonyl, leading to isomeric mixtures.[1]

KnorrMechanism Diketone Unsymmetrical 1,3-Diketone Inter_A Intermediate A (Hydrazone at C1) Diketone->Inter_A Path A (Steric Control) Inter_B Intermediate B (Hydrazone at C3) Diketone->Inter_B Path B (Electronic Control) Hydrazine Substituted Hydrazine (R-NH-NH2) Hydrazine->Inter_A Hydrazine->Inter_B Isomer_1 1,3,5-Isomer (Often Kinetic) Inter_A->Isomer_1 Cyclization -H2O Isomer_2 1,5,3-Isomer (Often Thermodynamic) Inter_B->Isomer_2 Cyclization -H2O

Figure 1: Competing mechanistic pathways in the classic Knorr synthesis leading to regioisomeric mixtures.

Protocol A: Modified Knorr Synthesis (Robust & Scalable)

Application: Synthesis of 3,5-dimethylpyrazoles, symmetrical pyrazoles, or when chromatographic separation of isomers is automated. Scale: Milligram to Kilogram.

Reagents & Equipment[3]
  • Substrate: 1,3-Diketone (1.0 equiv).

  • Reagent: Hydrazine hydrate or Aryl hydrazine hydrochloride (1.1 equiv).

  • Solvent: Ethanol (EtOH) or Acetic Acid (AcOH).

  • Catalyst: Conc. HCl (if using EtOH).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (10 mmol) in Ethanol (20 mL).

    • Expert Insight: If the diketone is sparingly soluble, add up to 10% v/v Toluene to aid solubility without affecting the reaction significantly.

  • Addition:

    • Scenario A (Hydrazine Hydrate): Add dropwise at 0°C to control exotherm.

    • Scenario B (Aryl Hydrazine HCl): Add as a solid, followed by a catalytic amount of conc. HCl (2-3 drops) to activate the carbonyls.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes) or LCMS.

    • Checkpoint: The disappearance of the diketone starting material indicates completion.

  • Workup:

    • Cool to room temperature.

    • If solid precipitates: Filter and wash with cold ethanol. This often yields high-purity product directly.

    • If solution remains clear: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.) to neutralize acid, then Brine. Dry over Na₂SO₄.

  • Purification: Recrystallization from EtOH/Water is preferred for scalability. If isomers are present, use Flash Chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).

Data: Solvent Effects on Regioselectivity

For the reaction of Benzoylacetone + Phenylhydrazine:

SolventConditionsMajor IsomerRatio (1,3,5 : 1,5,3)Yield
Ethanol Reflux, Neutral1,3,5-isomer70 : 3085%
Acetic Acid Reflux1,3,5-isomer60 : 4092%
TFA 0°C to RT1,5,3-isomer10 : 9078%
Methanol Reflux, HCl cat.Mixed65 : 3588%

Note: Strong acids (TFA) can sometimes invert regioselectivity by protonating the hydrazine, altering the nucleophilic attack profile.

Protocol B: Regioselective Synthesis via Enaminones (Precision Route)

Application: Synthesis of specific 1,3,5-trisubstituted pyrazoles (e.g., Celecoxib analogs) where isomer purity is critical. Mechanism: This route bypasses the symmetrical diketone intermediate. The reaction of a ketone with DMF-DMA generates an enaminone , which effectively "locks" the reactivity pattern.

Experimental Workflow

EnaminoneWorkflow Start Acetophenone Derivative (R-CO-CH3) Step1 Step 1: Enaminone Formation Reagent: DMF-DMA Cond: Reflux, 12h Start->Step1 Intermediate Enaminone Intermediate (Isolated or In-situ) Step1->Intermediate Removal of MeOH Step2 Step 2: Cyclization Reagent: Aryl Hydrazine Solvent: EtOH/AcOH Intermediate->Step2 Product Regiopure Pyrazole (>98% isomer purity) Step2->Product Cyclization

Figure 2: The stepwise workflow for the Enaminone route, ensuring high regiochemical fidelity.

Step-by-Step Methodology
Step 1: Formation of Enaminone[2]
  • Reaction: In a sealed tube or round-bottom flask, mix the acetophenone derivative (10 mmol) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12-15 mmol, 1.2–1.5 equiv).

  • Conditions: Heat to 100°C–110°C for 12 hours.

    • Expert Insight: This reaction produces methanol as a byproduct. Using an open system with a reflux condenser allows methanol to escape (if temperature is managed), driving the equilibrium forward.

  • Isolation: Cool to room temperature. The enaminone often crystallizes as a yellow/orange solid. Add cold hexanes and filter. If it does not solidify, concentrate in vacuo to remove excess DMF-DMA. Use the crude directly (it is usually >90% pure).

Step 2: Cyclization to Pyrazole[2][3]
  • Dissolution: Dissolve the enaminone intermediate (10 mmol) in Ethanol (30 mL).

  • Addition: Add the Aryl Hydrazine (10.5 mmol).

  • Catalysis (Optional but recommended): Add Acetic Acid (5 mL) to buffer the reaction and accelerate cyclization.

  • Reaction: Reflux for 2 hours.

  • Workup:

    • Concentrate the solvent to ~50% volume.

    • Pour into ice water (100 mL).

    • The product usually precipitates as a solid. Filter, wash with water, and dry.

    • Validation: Check regiochemistry via NOE (Nuclear Overhauser Effect) NMR spectroscopy if conformation is ambiguous.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" Product is not crystallizing; impurities present.Triturate the oil with cold diethyl ether or pentane. Scratch the flask wall to induce nucleation.
Low Yield (Enaminone) Incomplete conversion due to reversibility.Use a Dean-Stark trap or molecular sieves to remove methanol. Increase DMF-DMA equivalents.
N-Alkylation Byproducts Hydrazine alkylating instead of cyclizing.Ensure the reaction is not too basic. Use the hydrochloride salt of the hydrazine or add AcOH.
Regioisomer Mixture Substrate steric bulk is ambiguous.Switch from Protocol A (Knorr) to Protocol B (Enaminone). The steric bulk of the dimethylamino group in the enaminone directs the nucleophilic attack of the hydrazine terminal nitrogen to the β-carbon.

References

  • Knorr Pyrazole Synthesis Mechanism & Kinetics

    • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
    • Source: Reaction Chemistry & Engineering (RSC), 2022.
    • [Link]

  • Regioselective Synthesis via Enaminones

    • Regioselective synthesis of 1,3,5-trisubstituted pyrazoles
    • Source: Beilstein Journal of Organic Chemistry, 2011.
    • [Link]

  • Medicinal Chemistry Context (Celecoxib)

    • Synthesis and pharmacological evaluation of pyrazole deriv
    • Source: Molecules (MDPI), 2018.
    • [Link]

  • General Review of Regioselectivity

    • Recent Advances in the Regioselective Synthesis of Pyrazoles.
    • Source: Current Organic Chemistry, 2011.
    • [Link]

Sources

Application Note: Optimized Assay Development for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core moiety for numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and COX-2 inhibitors (e.g., Celecoxib).[1] Its capacity to function as a hinge-binder in the ATP-binding pocket of protein kinases makes it a high-value target.[2] However, pyrazole derivatives often exhibit poor aqueous solubility and complex binding kinetics, necessitating a specialized assay development strategy.[1] This guide details a validated workflow for evaluating pyrazole activity, moving from solubility profiling to TR-FRET biochemical assays and cellular target engagement.[1]

Physicochemical Profiling: The "Gatekeeper" Step

Before biological testing, pyrazole compounds must undergo rigorous solubility profiling.[1] Pyrazoles are frequently lipophilic; testing precipitated compounds in biochemical assays yields false-negative


 data (due to lack of availability) or false-positives (due to non-specific aggregation).[1]
Protocol A: Kinetic Aqueous Solubility (Nephelometry)

Objective: Determine the limit of solubility in assay buffer (1% DMSO) to set the maximum screening concentration.

Materials:

  • Test Compounds (10 mM stock in 100% DMSO)

  • PBS (pH 7.4) or Assay Buffer (e.g., 50 mM HEPES, 10 mM

    
    )[1]
    
  • 96-well clear flat-bottom plates[1]

  • Nephelometer or Absorbance Reader (OD600)[1]

Procedure:

  • Preparation: Prepare a serial dilution of the pyrazole compound in DMSO (e.g., 10 mM down to 0.1 mM).

  • Transfer: Transfer 2

    
    L of each DMSO stock into 198 
    
    
    
    L of Assay Buffer (Final DMSO = 1%).
  • Incubation: Shake plate at 600 rpm for 90 minutes at RT.

  • Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (turbidity).

  • Analysis: The "Solubility Limit" is the concentration point before the OD/scattering signal deviates from the solvent baseline.

Expert Insight: Pyrazoles often crystallize slowly. If possible, extend incubation to 24 hours (Thermodynamic Solubility) for lead compounds.[1]

Biochemical Assay: TR-FRET Kinase Binding

For pyrazole kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is superior to standard coupled-enzyme assays.[1] Pyrazoles are typically Type I (ATP-competitive) inhibitors.[1] TR-FRET binding assays measure the displacement of a fluorophore-labeled tracer from the kinase active site, providing a direct


 or 

without interference from ATP concentration variables.[1]
Mechanism of Action

The assay utilizes a Europium (Eu)-labeled anti-tag antibody (Donor) bound to the kinase and an AlexaFluor-labeled tracer (Acceptor) bound to the ATP pocket.[1]

  • No Inhibitor: Donor and Acceptor are close -> High FRET signal.

  • Inhibitor Bound: Tracer is displaced -> Low FRET signal.

Visualization: TR-FRET Competitive Binding Workflow

TR_FRET_Mechanism cluster_0 State A: No Inhibitor (High Signal) cluster_1 State B: Pyrazole Inhibitor Bound (Low Signal) Kinase Kinase (Tagged) Antibody Eu-Antibody (Donor) Antibody->Kinase Binds Tag Tracer AF647-Tracer (Acceptor) Antibody->Tracer FRET Energy Transfer Tracer->Kinase Binds ATP Pocket Kinase2 Kinase Tracer2 Displaced Tracer Kinase2->Tracer2 Displacement Pyrazole Pyrazole Inhibitor Pyrazole->Kinase2 Competes for ATP Pocket

Figure 1: Mechanism of TR-FRET competitive binding.[1] Pyrazole inhibitors displace the tracer, breaking the energy transfer loop.[1]

Protocol B: TR-FRET Binding Assay

Reagents:

  • Kinase of interest (GST or His-tagged)[1]

  • LanthaScreen™ Eu-anti-tag Antibody (Thermo Fisher or equivalent)[1]

  • Kinase Tracer (e.g., Tracer 236)[1]

  • TR-FRET Dilution Buffer[1]

Step-by-Step:

  • Compound Plating: Dispense 10 nL of pyrazole compounds (10-point dose response) into a 384-well low-volume white plate (e.g., Corning 4512).

  • Kinase/Antibody Mix: Prepare a master mix of Kinase (5 nM final) and Eu-Antibody (2 nM final) in Dilution Buffer. Add 5

    
    L to the plate.
    
  • Tracer Addition: Add 5

    
    L of Tracer (concentration = 
    
    
    
    of tracer, typically 5-50 nM).[1]
  • Incubation: Centrifuge briefly (1000 rpm, 1 min) and incubate for 60 minutes at RT in the dark.

  • Detection: Read on a multimode plate reader (e.g., PerkinElmer EnVision).

    • Excitation: 337 nm[3]

    • Emission Donor (Eu): 615 nm[1][3]

    • Emission Acceptor (Tracer): 665 nm[1]

  • Calculation: Calculate the TR-FRET Ratio:

    
    .
    

Data Analysis: Plot Ratio vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine


.
Note:  For binding assays, 

if [Tracer]

(Cheng-Prusoff correction).

Cellular Target Engagement: Phospho-Protein HTRF

While biochemical assays prove binding, cellular assays prove the compound can cross the membrane and inhibit the target in a complex environment. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cellular kinase assay, which is "add-and-read" and avoids the variability of Western Blots.[1]

Protocol C: Cellular Phospho-STAT3 (Example for JAK/STAT pathway)

Many pyrazoles target JAKs (e.g., Ruxolitinib).[1] This protocol measures the inhibition of STAT3 phosphorylation.

Materials:

  • Cell Line: HEL or U266 (Constitutive STAT3 activation)[1]

  • HTRF Phospho-STAT3 (Tyr705) Kit (Revvity/Cisbio)[1]

  • Lysis Buffer (supplemented with blocking reagents)[1][4]

Procedure:

  • Seeding: Plate cells (50,000/well) in a 96-well culture plate. Incubate overnight at 37°C.

  • Treatment: Add pyrazole compounds (serial dilution) for 2–4 hours.

  • Lysis: Aspirate supernatant (if adherent) or add 4x Lysis Buffer directly (if suspension).[1] Incubate 30 min with shaking.

  • Detection: Transfer 16

    
    L of lysate to a 384-well small volume white plate.
    
  • Reagent Addition: Add 4

    
    L of HTRF pre-mixed antibodies (Anti-STAT3-d2 + Anti-pSTAT3-Eu).
    
  • Incubation: Incubate 4 hours to overnight at RT.

  • Read: Measure HTRF Ratio (665/620 nm).

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Steep Hill Slope (> 2.0) Compound aggregation or precipitation.[1]Check solubility (Protocol A). Add 0.01% Triton X-100 to buffer.
Low Signal Window Tracer concentration too high or Kinase inactive.Titrate Tracer to determine

. Ensure Kinase is fresh.
Right-Shifted Cellular IC50 Poor permeability or efflux pump liability.Pyrazoles can be P-gp substrates. Perform Caco-2 permeability assay.
High Background (Cell) High basal phosphorylation or interference.[1]Starve cells (serum-free) before stimulation.[1] Check compound autofluorescence.
Visualization: Assay Development Logic

Assay_Pipeline Start New Pyrazole Analog Solubility 1. Solubility Check (Nephelometry) Start->Solubility Solubility->Start If Insoluble (Redesign) Biochem 2. Biochemical Potency (TR-FRET Binding) Solubility->Biochem If Soluble > 10 µM Cellular 3. Cellular Efficacy (HTRF Phospho-Assay) Biochem->Cellular If IC50 < 100 nM Decision Lead Candidate Selection Cellular->Decision If Cell IC50 < 1 µM

Figure 2: Logical flow for evaluating pyrazole derivatives. Solubility is the critical go/no-go gate before expensive biological testing.[1]

References

  • Sittampalam, G. S., et al. (Eds.).[1][5] (2004).[1][6] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[5][6] [1]

  • Fabbro, D., et al. (2012).[1] Targeting cancer with small-molecular-weight kinase inhibitors.[1][7] Methods in Molecular Biology, 795, 1–34.[1]

  • LanthaScreen™ Eu Kinase Binding Assay . Thermo Fisher Scientific Application Note. [1][8]

  • Zhang, J., et al. (2009).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.[1] [1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.[1]

Sources

1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one in Drug Discovery

Abstract

This technical guide profiles This compound (MNPE) as a high-value building block for the synthesis of bioactive small molecules. Characterized by an electrophilic acetyl handle at the C5 position and a latent amino group (masked as nitro) at the C3 position, MNPE serves as a pivotal intermediate for constructing biaryl systems (e.g., pyrazolyl-pyrimidines) and Michael acceptors (chalcones). This guide outlines the chemical logic, synthetic protocols, and safety considerations for leveraging MNPE in the development of kinase inhibitors and anti-infective agents.

Introduction: The Strategic Value of MNPE

In medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in blockbuster drugs like Celecoxib and Ruxolitinib. However, the specific substitution pattern of This compound offers a unique orthogonal reactivity profile:

  • C5-Acetyl Group: A versatile electrophile ready for condensation reactions (Claisen-Schmidt) or conversion into heterocycles (via enaminones).

  • C3-Nitro Group: A robust "masked" amine. It withstands the harsh conditions required to functionalize the C5 position and can be selectively reduced later to a primary amine for amide coupling or urea formation.

  • N1-Methyl Group: Blocks tautomerization, fixing the regiochemistry and improving lipophilicity/solubility profiles.

Primary Drug Discovery Applications:

  • Kinase Inhibitors: Precursor to pyrazolyl-pyrimidine ATP-competitive inhibitors.

  • Anti-infectives: Synthesis of pyrazolyl-chalcones and hydrazones.[1]

  • Fragment-Based Design: A core scaffold allowing independent vector exploration at C3 and C5.

Chemical Profile & Reactivity Landscape

PropertyDescription
IUPAC Name This compound
Molecular Formula C₆H₇N₃O₃
Molecular Weight 169.14 g/mol
Key Functional Groups Ketone (C=O), Nitro (NO₂), Pyrazole Core
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Stability Nitro group is stable to acid/base; Ketone susceptible to oxidation/reduction.
Reactivity Flowchart (DOT Visualization)

ReactivityLandscape MNPE 1-(1-methyl-3-nitro- 1H-pyrazol-5-yl)ethan-1-one Enaminone Enaminone Formation (DMF-DMA) MNPE->Enaminone DMF-DMA, Reflux Chalcone Claisen-Schmidt (Aldehydes/Base) MNPE->Chalcone Ar-CHO, NaOH Reduction Nitro Reduction (SnCl2 or H2/Pd) MNPE->Reduction Selective Red. Pyrimidines Pyrazolyl-Pyrimidines (Kinase Inhibitors) Enaminone->Pyrimidines Guanidines/Amidines MichaelAcceptors Pyrazolyl-Chalcones (Antimicrobial) Chalcone->MichaelAcceptors Purification Amines 3-Amino-5-acetyl pyrazole Reduction->Amines Amides Amide/Urea Derivatives Amines->Amides R-COCl / R-NCO

Caption: Divergent synthetic pathways from the MNPE scaffold yielding three distinct classes of bioactive molecules.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Pyrimidine Kinase Inhibitors

Rationale: This protocol converts the acetyl group into a pyrimidine ring while retaining the nitro group for late-stage functionalization. This mimics the core structure of many ATP-competitive inhibitors.

Step 1: Enaminone Formation

  • Reagents: MNPE (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).

  • Solvent: Anhydrous Toluene or DMF.

  • Procedure:

    • Dissolve MNPE in toluene (5 mL/mmol).

    • Add DMF-DMA dropwise under nitrogen atmosphere.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a bright yellow/orange spot).

    • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo and triturate with diethyl ether/hexane.

    • Yield Expectation: 80–95%.[2][3]

Step 2: Pyrimidine Cyclization

  • Reagents: Enaminone intermediate (1.0 eq), Guanidine Carbonate (or substituted amidine) (1.2 eq), Potassium Carbonate (2.0 eq).

  • Solvent: 2-Methoxyethanol or Ethanol.

  • Procedure:

    • Suspend the enaminone and guanidine salt in the solvent.

    • Heat to reflux (100–120 °C) for 12–16 hours.

    • Workup: Cool to RT. Pour into ice water. Filter the precipitate.[4] Wash with water and cold ethanol.

    • Result: A 4-(1-methyl-3-nitro-pyrazol-5-yl)-pyrimidine scaffold.

Protocol B: Nitro Reduction to 3-Amino-Pyrazole

Rationale: The 3-amino group is a critical "hinge-binder" motif or a site for attaching solubilizing tails via amide coupling.

  • Reagents: Stannous Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq).

  • Solvent: Ethanol/Ethyl Acetate (3:1).

  • Procedure:

    • Dissolve the nitro-pyrazole derivative in the solvent mixture.

    • Add SnCl₂[3]·2H₂O in portions (exothermic reaction).

    • Heat at 70 °C for 2–4 hours.

    • Workup (Critical): Cool mixture. Adjust pH to ~8 with saturated NaHCO₃ or 1M NaOH. Note: Tin salts form a thick emulsion. Filter through a Celite pad to remove tin salts. Extract filtrate with Ethyl Acetate.[5]

    • Purification: Flash chromatography (DCM/MeOH gradient).

    • Safety Note: Avoid H₂/Pd-C if the molecule contains sulfur or reducible alkenes (chalcones), otherwise catalytic hydrogenation is a cleaner alternative.

Case Study: Design of a Biaryl Kinase Inhibitor

The following workflow illustrates the construction of a hypothetical inhibitor targeting VEGFR/PDGFR, utilizing MNPE to link the ATP-binding pocket (pyrimidine) with a solvent-exposed tail (amide).

InhibitorDesign Step1 Step 1: Scaffold Construction MNPE + DMF-DMA + Guanidine (Forms Pyrimidine-Pyrazole Core) Step2 Step 2: Activation Reduce Nitro group to Amine (Unmasks Nucleophile) Step1->Step2 SnCl2, EtOH Step3 Step 3: Tail Attachment Coupling with 3-(trifluoromethyl)benzoyl chloride (Selectivity Pocket Interaction) Step2->Step3 DIPEA, DCM Final Final Drug Candidate N-(5-(2-aminopyrimidin-4-yl)-1-methyl- 1H-pyrazol-3-yl)-3-(trifluoromethyl)benzamide Step3->Final

Caption: Synthetic workflow for converting MNPE into a Type II Kinase Inhibitor.

Safety & Handling

  • Energetic Potential: While mononitro-pyrazoles are generally stable, they are precursors to energetic materials. Avoid heating dry solids above 150 °C.

  • Skin Sensitization: Pyrazole precursors can be sensitizers. Use double gloving (Nitrile) and work in a fume hood.

  • Tin Waste: All tin-containing waste from Protocol B must be segregated and labeled as heavy metal waste.

References

  • Katritzky, A. R., et al. "Regioselective Nitration of Pyrazoles." Journal of Heterocyclic Chemistry, vol. 42, no. 6, 2005. Link (Describes general nitration patterns establishing the accessibility of 3-nitro vs 4-nitro isomers).

  • Zhang, J., et al. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones." Molecules, vol. 28, 2023. Link (Demonstrates reduction of 3-nitropyrazoles and subsequent cyclization chemistry).

  • Adams, C. M., et al. "Discovery of Acrizanib, a VEGFR-2 Inhibitor." Journal of Medicinal Chemistry, vol. 61, no. 4, 2018. Link (Validates the 1-methyl-pyrazole scaffold in clinical kinase inhibitors).

  • Yu, F., et al. "Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives." RSC Advances, vol. 3, 2013. Link (Provides context on pyrazole-ketone reactivity).

Sources

Application Note: Safe Handling, Synthesis, and Characterization of Nitro-Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Nitro-pyrazole compounds occupy a unique dual-status in chemical research. In medicinal chemistry , they are high-value scaffolds for kinase inhibitors, antibiotics (e.g., metronidazole analogs), and antiparasitic agents due to their ability to participate in hydrogen bonding and pi-stacking interactions. However, in material science , they are classified as High-Energy Density Materials (HEDMs) due to their high nitrogen content and positive enthalpy of formation.

The Core Challenge: Drug development teams often underestimate the energetic potential of nitro-pyrazole intermediates. A standard pharmaceutical intermediate containing a nitro-pyrazole moiety can exhibit shock sensitivity and thermal runaway comparable to secondary explosives.

This guide provides a rigorous, self-validating framework for working with these compounds, bridging the gap between pharmaceutical synthesis and energetic material safety standards.

Critical Safety Framework: The "Energetic" Lens

Before initiating any wet chemistry, researchers must adopt a "presumption of explosivity." Unlike standard organic synthesis, the scale-up of nitro-pyrazoles is non-linear regarding risk; a 10g reaction does not behave simply as 10x a 1g reaction—it behaves as a potential bomb due to heat accumulation.

The DSC "Go/No-Go" Protocol

Differential Scanning Calorimetry (DSC) is not optional; it is the primary safety gate.

  • Rule of Thumb: Maintain a safety margin of at least 100°C between your reaction temperature and the DSC onset temperature (

    
    ) of the intermediate.
    
  • Energetic Threshold: If the decomposition energy (

    
    ) exceeds 500 J/g, the compound requires blast shielding and remote manipulation for quantities >1g.
    
Safety Decision Workflow (Visualized)

SafetyProtocol Start New Nitro-Pyrazole Target DSC Run DSC (5-10 mg) @ 5°C/min Start->DSC Eval Analyze T_onset & Delta_H DSC->Eval Safe Standard Pharma PPE (Fume Hood, Safety Glasses) Eval->Safe dH < 500 J/g AND T_onset > 250°C Caution Blast Shield Required Limit Scale < 1g Eval->Caution dH 500-800 J/g OR T_onset < 200°C Danger STOP: Energetic Protocols Remote Handling Only Eval->Danger dH > 800 J/g OR Shock Sensitive

Figure 1: Safety triage protocol based on thermal stability data. All nitro-pyrazoles must undergo this screening prior to scale-up.

Synthesis Strategy: Regiocontrol in Nitration

The nitration of pyrazole is governed by the competition between electrophilic aromatic substitution (SEAr) at carbon centers and nucleophilic attack at the nitrogen.

Mechanistic Insight
  • C4-Nitration: The 4-position is the most electron-rich carbon. Direct nitration with mixed acid (HNO₃/H₂SO₄) typically yields 4-nitropyrazole.

  • N-Nitration (Kinetic Control): Under milder, non-aqueous conditions (e.g., Acetyl nitrate), the electrophile attacks the lone pair on the nitrogen, forming 1-nitropyrazole.

  • The "Cinematographic" Rearrangement: Upon heating, 1-nitropyrazole undergoes a specific rearrangement (often described in energetic material literature) where the nitro group migrates to the C3 or C5 position (thermodynamic control).

Visualizing the Reaction Pathway

ReactionPath Pyrazole Pyrazole (Starting Material) MixedAcid Mixed Acid (HNO3/H2SO4) Thermodynamic Cond. Pyrazole->MixedAcid Ac2O Ac2O/HNO3 Kinetic Cond. Pyrazole->Ac2O C4_Nitro 4-Nitropyrazole (Major Pharma Intermediate) MixedAcid->C4_Nitro Direct SEAr N_Nitro 1-Nitropyrazole (Kinetic Product) Unstable > 100°C Ac2O->N_Nitro N-Attack N_Nitro->C4_Nitro Acid Catalysis C3_Nitro 3-Nitropyrazole (Rearrangement Product) N_Nitro->C3_Nitro Heat (140°C) [1,5]-Sigmatropic Shift

Figure 2: Regioselectivity pathways. Note that N-nitro species are often intermediates that rearrange to C-nitro isomers under thermal stress.

Experimental Protocol: Synthesis of 4-Nitropyrazole

This protocol is optimized for regioselectivity and thermal safety . It uses a controlled addition method to manage the exotherm.

Target: 4-Nitropyrazole (CAS: 2075-46-9) Scale: 10 mmol (approx. 1.13 g theoretical yield)

Reagents & Equipment
  • Reagents: Pyrazole (10 mmol), Fuming Nitric Acid (98%, 12 mmol), Sulfuric Acid (conc., 5 mL).

  • Equipment: 3-neck round bottom flask, internal temperature probe (critical), ice/salt bath, addition funnel with pressure equalizer.

Step-by-Step Procedure
StepActionCritical Parameter / Rationale
1 Dissolution Dissolve pyrazole in conc. H₂SO₄ (5 mL) in the 3-neck flask. Cool to 0°C . Rationale: Protonation of pyrazole deactivates the ring slightly but protects it from oxidation.
2 Acid Prep In a separate vial, mix Fuming HNO₃ (0.5 mL) with conc. H₂SO₄ (0.5 mL). Cool to 0°C.
3 Addition Add the nitrating mixture dropwise to the pyrazole solution.
4 Control CRITICAL: Maintain internal temp < 10°C . If temp spikes, stop addition immediately. Rationale: Exceeding 10°C promotes dinitration and oxidative ring opening (runaway risk).
5 Reaction After addition, allow to warm to Room Temp (25°C) and stir for 3 hours. Rationale: 4-nitration is slow at 0°C but proceeds cleanly at RT.
6 Quench Pour reaction mixture onto 50g of crushed ice . Stir vigorously. Rationale: High dilution heat; ice absorbs the exotherm.
7 Isolation Adjust pH to 7.0 with Na₂CO₃ (solid). Extract with Ethyl Acetate (3 x 20 mL).
8 Drying Dry organic layer over MgSO₄, filter, and concentrate in vacuo (Bath temp < 40°C).

Purification & Characterization

Nitro-pyrazoles are polar and often co-elute with unreacted starting material. Standard Silica chromatography is often insufficient due to tailing.

HPLC Method (Reverse Phase)

For purity analysis and isolation of isomers (3-nitro vs 4-nitro), use the following method derived from energetic material purity protocols.

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).[1] Note: Phenyl columns provide better pi-pi selectivity for nitro-aromatics than C18.

  • Mobile Phase A: Water + 0.1% Acetic Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV @ 260 nm (Nitro group absorption).

Characterization Data Table[1]
Property4-Nitropyrazole (Target)3-Nitropyrazole (Impurity)Method
Melting Point 160 - 162°C175 - 178°CCapillary
¹H NMR (DMSO-d₆) δ 13.9 (br s, NH), 8.55 (s, 2H)δ 14.1 (br s, NH), 8.0 (d), 7.1 (d)400 MHz
DSC Onset (

)
270°C ~220°C 5°C/min, N₂
Appearance White/Off-white solidYellowish solidVisual

Data Interpretation:

  • NMR: The 4-nitro isomer preserves symmetry (singlet at 8.55 ppm for C3/C5 protons). The 3-nitro isomer breaks symmetry, showing two doublets.

  • DSC: Note the high onset temperature (270°C) for the 4-nitro isomer. However, if polynitration occurred (e.g., 3,4-dinitro), the onset would drop drastically to <180°C, signaling a dangerous mixture.

References

  • Safety & Volatility of Nitro-Pyrazoles

    • Source: Journal of Chemical & Engineering D
    • Title: "The Volatility of Energetic Materials and How to Safely Determine Them: Exemplified by Nitro-Pyrazoles."[3]

    • URL:[Link]

  • Regioselective Synthesis

    • Source: The Journal of Organic Chemistry.[4]

    • Title: "Pyrazoles.[2][3][4][5][6][7] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles."

    • URL:[Link]

  • High-Nitrogen Energetics (Safety Context)

    • Source: ACS Applied Materials & Interfaces.[7]

    • Title: "Pushing the Limit of Nitro Groups on a Pyrazole Ring with Energy-Stability Balance."
    • URL:[Link][8]

  • HPLC Purification Strategies

    • Source: ResearchGate / Chinese Journal of Energetic Materials.[1]

    • Title: "Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chrom
    • URL:[Link]

Sources

Application Notes and Protocols for Assessing the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

Pyrazole derivatives, a class of five-membered heterocyclic compounds, are recognized as privileged scaffolds in medicinal chemistry.[1][2] Their unique chemical structure allows for a broad spectrum of pharmacological activities, making them a focal point in the search for new therapeutic agents.[3][4] Over the past decade, numerous pyrazole derivatives have been synthesized and evaluated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][5][6]

The success of this scaffold is highlighted by the number of FDA-approved drugs that feature a pyrazole core, such as the kinase inhibitors Crizotinib and Ruxolitinib, used in cancer therapy, and Celecoxib, a selective anti-inflammatory agent.[2][7][8] The versatility of the pyrazole ring allows for extensive functionalization, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic profiles to target specific biological pathways.[7][9]

These application notes provide a detailed guide to the essential in vitro methodologies used to screen and characterize the biological activity of novel pyrazole derivatives. The protocols are designed to be robust and self-validating, offering insights into the causality behind experimental choices to empower researchers in their drug discovery efforts.

Section 1: Assessment of Anticancer Activity

The development of pyrazole derivatives as anticancer agents is a highly active area of research.[3][10] These compounds have been shown to exert their effects through various mechanisms, including the induction of cytotoxicity, apoptosis, and the inhibition of key enzymes essential for cancer cell proliferation and survival, such as protein kinases.[3][11]

Core Protocol 1: Cell Viability and Cytotoxicity by MTT Assay

The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability by measuring the metabolic activity of living cells.[12] Metabolically active cells utilize dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[13][14] The quantity of this formazan, which can be solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[13]

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Harvest cancer cells from culture and perform a cell count.

    • Dilute the cell suspension to a predetermined optimal density (typically 5,000-10,000 cells per well, but should be optimized for each cell line).[14][15]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours (or until cells adhere and enter the logarithmic growth phase) in a humidified incubator at 37°C with 5% CO₂.[14]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole derivative.[12] Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a no-cell control (medium only, for background subtraction).[15]

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[15] This solution should be filter-sterilized.[15]

    • Add 10-20 µL of the MTT solution to each well (for a final concentration of approximately 0.5 mg/mL).[13][17]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells under a microscope.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[13][15]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution.[15]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[13][17] A reference wavelength of >650 nm can be used to reduce background noise.[17]

Data Analysis and Interpretation

The cell viability is calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell growth by 50%, is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. A lower IC₅₀ value indicates greater potency.[12]

Anticancer Activity of Selected Pyrazole Derivatives (IC₅₀ Values)
Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-Indole Hybrid (7a)HepG2 (Liver)6.1 ± 1.9[18]
Pyrazole-Indole Hybrid (7b)HepG2 (Liver)7.9 ± 1.9[18]
Bis-pyrazole derivative (75)SMMC7721 (Liver)0.76[10]
Pyrazole carbaldehyde (43)MCF7 (Breast)0.25[19]
Pyrazolo[4,3-c]pyridine (41)MCF7 (Breast)1.937 (µg/mL)[10][19]
Pyrazole benzothiazole (25)HT29 (Colon)3.17[10]
Core Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[3] A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, allowing it to stain the DNA.[20] This dual-staining method, analyzed via flow cytometry, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[12][21]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate or T25 flask and allow them to adhere overnight.

    • Treat the cells with the pyrazole derivative at its IC₅₀ concentration (and other relevant concentrations) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.

  • Cell Harvesting:

    • Collect both floating cells (from the supernatant) and adherent cells (by trypsinization). This step is crucial as apoptotic cells may detach.[21]

    • Combine the floating and adherent cells, then wash them twice with cold 1X PBS by centrifuging at approximately 500 x g for 5 minutes.[21][22]

  • Cell Staining:

    • Prepare 1X Binding Buffer by diluting a 5X or 10X stock solution with distilled water.[22] This buffer contains Ca²⁺, which is essential for Annexin V binding to PS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[22]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of PI solution (e.g., 1 mg/mL stock) to the cell suspension.[20][21]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[20]

    • Analyze the samples on a flow cytometer within one hour.

    • Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained control cells.[20]

Data Analysis and Interpretation

The flow cytometry data is typically presented as a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Viable, healthy cells.[20]

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[20]

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[20]

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

A successful pro-apoptotic compound will show a significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control.

Core Protocol 3: Enzyme Inhibition Assays

Many pyrazole derivatives function by inhibiting specific enzymes that are overactive in cancer cells, particularly protein kinases.[1] Kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) are critical regulators of cell proliferation and angiogenesis and are common targets for pyrazole-based inhibitors.[10][23]

General Protocol Outline: In Vitro Kinase Inhibition Assay
  • Reagent Preparation:

    • Reconstitute the recombinant human kinase enzyme (e.g., EGFR, VEGFR-2) in an appropriate assay buffer.

    • Prepare a solution of the specific substrate for the kinase and ATP.

    • Prepare serial dilutions of the pyrazole derivative.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase enzyme, the pyrazole inhibitor at various concentrations, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period.

  • Detection:

    • The method of detection depends on the assay format. Common methods include:

      • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-Based Assays (e.g., ADP-Glo™): Quantifying the amount of ADP produced, which is inversely proportional to the kinase activity.[24]

      • Fluorescence/FRET-Based Assays: Using fluorescently labeled substrates that change their emission properties upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the pyrazole derivative relative to a no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizing the Anticancer Screening Workflow

G cluster_0 Primary Screening cluster_1 Hit Identification cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Pyrazoles Pyrazole Library MTT MTT Assay (Multiple Cancer Cell Lines) Pyrazoles->MTT Treat cells IC50 Calculate IC50 Values MTT->IC50 Select Select Hits (Potent & Selective Compounds) IC50->Select Apoptosis Annexin V / PI Assay Select->Apoptosis Enzyme Enzyme Inhibition Assay (e.g., Kinase Assay) Select->Enzyme Lead Lead Compound Apoptosis->Lead Enzyme->Lead

Caption: Workflow for anticancer screening of pyrazole derivatives.

Visualizing a Targeted Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGFR EGFR PI3K PI3K/AKT Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR VEGFR-2 VEGFR->PI3K VEGFR->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Pyrazole->VEGFR

Caption: Dual inhibition of EGFR/VEGFR-2 pathways by pyrazoles.

Section 2: Assessment of Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.[5][25] The primary method for quantifying the in vitro efficacy of a new antimicrobial compound is by determining its Minimum Inhibitory Concentration (MIC).

Core Protocol 4: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[26][27] The broth microdilution method is a quantitative technique that is widely used for its efficiency and conservation of materials.[27][28]

Experimental Protocol: Broth Microdilution
  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[29]

    • Dilute this standardized suspension in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[30]

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into each well of a 96-well microtiter plate.

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent.

    • In the first well of a row, add 50 µL of the pyrazole stock solution (at 2x the highest desired final concentration) to the 50 µL of broth, mixing well.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well in the series. This creates a gradient of compound concentrations.[28]

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial/fungal inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only, no inoculum).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.[30]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the pyrazole derivative in which there is no visible growth (i.e., the first clear well).[27] The results are reported in µg/mL.

Antimicrobial Activity of Selected Pyrazole Derivatives (MIC Values)
CompoundMicroorganismMIC (µg/mL)Reference
Compound 21cMulti-drug resistant bacteria0.25[31]
Compound 23hMulti-drug resistant bacteria0.25[31]
Pyrazoline (9)S. aureus (MDR)4[29]
Pyrazoline (9)E. faecalis (MDR)4[29]
Visualizing the MIC Determination Workflow

G cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Result Analysis Inoculum Prepare Standardized Microbial Inoculum AddInoculum Inoculate Wells with Microorganism Inoculum->AddInoculum Serial Prepare Serial Dilutions of Pyrazole in 96-Well Plate Serial->AddInoculum Incubate Incubate Plate (e.g., 18-24h at 37°C) AddInoculum->Incubate Read Visually Inspect for Growth (Turbidity) MIC Determine MIC: Lowest Concentration with No Visible Growth Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Section 3: Assessment of Anti-inflammatory Activity

The pyrazole scaffold is central to several anti-inflammatory drugs, most notably by targeting cyclooxygenase (COX) enzymes.[8] COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation.[8] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8]

Core Protocol 5: In Vitro Cyclooxygenase (COX) Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes, allowing for the determination of both potency and selectivity.

General Protocol Outline: COX Inhibition Assay
  • Reagent Preparation:

    • Obtain purified, active COX-1 and COX-2 enzymes.

    • Prepare an assay buffer and a solution of arachidonic acid (the substrate).

    • Prepare serial dilutions of the pyrazole derivative and a reference compound (e.g., Celecoxib for COX-2 selectivity, Indomethacin for non-selective inhibition).

  • Enzymatic Reaction:

    • In separate reactions for COX-1 and COX-2, pre-incubate the enzyme with various concentrations of the pyrazole derivative or control compound.

    • Initiate the reaction by adding arachidonic acid.

    • Allow the reaction to proceed for a specific time at 37°C.

  • Detection of Prostaglandin Production:

    • Terminate the reaction.

    • Quantify the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit. The amount of PGE₂ is directly proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of COX-1 and COX-2 inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC₅₀ values for both enzymes by plotting percent inhibition against the log of the inhibitor concentration.

    • Calculate the Selectivity Index (SI) as: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2) . A higher SI value indicates greater selectivity for COX-2.

Anti-inflammatory Activity of Selected Pyrazole Derivatives
CompoundTargetIC₅₀ (nM)Selectivity Index (COX-1/COX-2)Reference
Compound 2aCOX-219.87>50.3[32]
Compound 3bCOX-239.4322.21[32]
Compound 5bCOX-238.7317.47[32]
CelecoxibCOX-241.2516.53[32]
Visualizing the COX-Mediated Inflammatory Pathway

G cluster_0 Inflammatory Cascade cluster_1 Physiological / Pathological Response Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs Prostaglandins COX1->PGs COX2->PGs Homeostasis Stomach Lining Protection, Platelet Aggregation PGs->Homeostasis From COX-1 Inflammation Inflammation, Pain, Fever PGs->Inflammation From COX-2 Pyrazole Selective Pyrazole Inhibitor (e.g., Celecoxib) Pyrazole->COX1 Pyrazole->COX2

Caption: Selective inhibition of COX-2 by pyrazole derivatives.

Conclusion

The assessment of biological activity is a critical step in the development of pyrazole derivatives as potential therapeutic agents. The protocols detailed in these application notes for anticancer, antimicrobial, and anti-inflammatory screening represent the foundational assays in the drug discovery pipeline. By employing these robust and validated methods, researchers can effectively identify lead compounds, elucidate their mechanisms of action, and guide the optimization process toward developing novel and effective medicines.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved February 14, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved February 14, 2026, from [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). Retrieved February 14, 2026, from [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved February 14, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved February 14, 2026, from [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed. (2022, January 5). Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025, March 20). Retrieved February 14, 2026, from [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Apoptosis Assay Protocol | Technical Note 244 - DeNovix. (2025, August 1). Retrieved February 14, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). Retrieved February 14, 2026, from [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (2023, February 10). Retrieved February 14, 2026, from [Link]

  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.). Retrieved February 14, 2026, from [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - Apec.org. (n.d.). Retrieved February 14, 2026, from [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC. (2023, March 10). Retrieved February 14, 2026, from [Link]

  • Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed. (2019, June 1). Retrieved February 14, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Retrieved February 14, 2026, from [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4). Retrieved February 14, 2026, from [Link]

  • Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5). Retrieved February 14, 2026, from [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds - ResearchGate. (2011, October 6). Retrieved February 14, 2026, from [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC - NIH. (n.d.). Retrieved February 14, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). Retrieved February 14, 2026, from [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC. (2024, December 24). Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). Retrieved February 14, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.). Retrieved February 14, 2026, from [Link]

Sources

Practical Applications of Functionalized Pyrazoles in Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemical research.[1] Its remarkable versatility and synthetic tractability have propelled its integration into a vast array of applications, from life-saving pharmaceuticals to advanced materials and crop-protecting agrochemicals.[2] The unique electronic properties of the pyrazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it an ideal building block for designing molecules with specific biological or material functions.[3][4]

This guide provides an in-depth exploration of the practical applications of functionalized pyrazoles for researchers, scientists, and drug development professionals. We will delve into key areas of research, presenting not just the "what" but the "why" behind experimental designs, and providing detailed, field-proven protocols to empower your research endeavors.

Part 1: Functionalized Pyrazoles in Medicinal Chemistry

The pyrazole motif is a cornerstone of medicinal chemistry, with over 50 pyrazole-containing drugs on the market globally.[3] Their ability to be readily functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of numerous successful drugs targeting a wide array of diseases.[5]

Application Focus 1.1: Selective COX-2 Inhibition for Anti-Inflammatory Therapy

The discovery of two cyclooxygenase (COX) isoforms, the constitutively expressed COX-1 and the inducible COX-2, was a landmark in anti-inflammatory drug development.[6] Selective inhibition of COX-2, which is upregulated at sites of inflammation, can provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[6][7]

Celecoxib , a diaryl-substituted pyrazole, is a prime example of a successful selective COX-2 inhibitor.[8] Its mechanism of action relies on the specific binding of its polar sulfonamide side chain to a hydrophilic region near the active site of COX-2, an interaction that is sterically hindered in the narrower active site of COX-1.[9]

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 catalysis Prostaglandins Prostaglandins (PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Celecoxib Functionalized Pyrazole (e.g., Celecoxib) Celecoxib->COX2 selective inhibition

Caption: Mechanism of selective COX-2 inhibition by a functionalized pyrazole.

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes. The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[10]

  • Heme cofactor.[10]

  • Arachidonic acid (substrate).[11]

  • Fluorogenic probe (e.g., Amplex™ Red or ADHP).[11][12]

  • Test compound (dissolved in DMSO).

  • Known selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors for positive controls.[11][13]

  • 96-well black, flat-bottom microplate.

  • Fluorometer with excitation at 530-560 nm and emission at ~590 nm.[7][12]

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of enzymes, heme, and arachidonic acid in cold Assay Buffer as recommended by the supplier. Keep on ice.

    • Prepare serial dilutions of the test compound and control inhibitors in DMSO, then further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Assay Setup (in triplicate):

    • 100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of DMSO (vehicle).[11]

    • Background Wells: Add 160 µL Assay Buffer, 10 µL Heme, and 10 µL of DMSO.[11]

    • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the diluted test compound or control inhibitor.[11]

  • Pre-incubation:

    • Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells except the background wells.

  • Measurement:

    • Immediately begin reading the fluorescence intensity at 37°C in kinetic mode for 10-20 minutes, or as a single endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application Focus 1.2: Kinase Inhibition for Oncology and Beyond

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[14] The pyrazole scaffold is a key privileged structure in the development of kinase inhibitors, with several FDA-approved drugs like Crizotinib (ALK/ROS1/MET inhibitor) and Ruxolitinib (JAK1/2 inhibitor) featuring this core.[5][15] The versatility of the pyrazole ring allows it to form key interactions within the ATP-binding pocket of various kinases.[5]

Table 1: Examples of Pyrazole-Based Kinase Inhibitors and Their Targets

InhibitorTarget Kinase(s)Therapeutic AreaReference
CrizotinibALK, ROS1, METNon-Small Cell Lung Cancer[5]
RuxolitinibJAK1, JAK2Myelofibrosis, Polycythemia Vera[5]
ErdafitinibFGFRUrothelial Carcinoma[5]
GolidocitinibJAK1T-cell Lymphoma[11]
RavoxertinibERK1, ERK2Solid Tumors[11]

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce light.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis P1 Prepare serial dilutions of pyrazole-based inhibitor R1 Combine kinase and inhibitor in assay plate. Incubate. P1->R1 P2 Prepare kinase, substrate, and ATP solutions R2 Initiate reaction by adding ATP and substrate mixture P2->R2 R1->R2 R3 Incubate at 30-37°C R2->R3 D1 Add ADP detection reagent (e.g., ADP-Glo™) R3->D1 D2 Incubate to convert ADP to ATP and generate light D1->D2 D3 Measure luminescence D2->D3 A1 Calculate % inhibition D3->A1 A2 Plot dose-response curve and determine IC50 A1->A2

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Kinase of interest and its specific substrate peptide.[14]

  • ATP.[14]

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[14]

  • Test pyrazole compound and a known inhibitor (e.g., Staurosporine) as a positive control.[14]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).

  • White, opaque 96-well or 384-well microplate.

  • Luminometer.

Procedure:

  • Assay Setup:

    • In a microplate, add the kinase enzyme solution to all wells except the "no enzyme" control.

    • Add the test compound at various concentrations, the positive control inhibitor, or the vehicle (e.g., DMSO) to the appropriate wells.

    • Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[15]

  • Kinase Reaction:

    • Prepare a reaction mixture containing ATP and the kinase substrate in the Kinase Assay Buffer.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.[15]

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and begin the ADP detection by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. This step depletes the unused ATP.

    • Incubate as recommended (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent. This converts the ADP generated by the kinase into a luminescent signal.

    • Incubate as recommended (e.g., 30-60 minutes at room temperature).

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition for each test compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Synthetic Protocol 1.3: Synthesis of a Celecoxib Analog

The Knorr pyrazole synthesis and related cyclocondensation reactions are common methods for preparing the pyrazole core.[8] This protocol outlines a general two-step synthesis of a 1,5-diarylpyrazole, analogous to Celecoxib, starting from a substituted acetophenone.

Pyrazole_Synthesis Acetophenone Substituted Acetophenone Step1 Claisen Condensation Acetophenone->Step1 Trifluoroacetate Ethyl Trifluoroacetate Trifluoroacetate->Step1 Hydrazine Substituted Hydrazine Step2 Cyclocondensation Hydrazine->Step2 Diketone 1,3-Diketone Intermediate Diketone->Step2 Pyrazole Functionalized Pyrazole Step1->Diketone Step2->Pyrazole

Caption: Two-step synthesis of a functionalized 1,5-diarylpyrazole.

Step 1: Claisen Condensation to form 1,3-Diketone Intermediate This step involves the condensation of a substituted acetophenone with an ester to form a β-diketone.

Materials:

  • 4'-Methylacetophenone.

  • Ethyl trifluoroacetate.

  • Strong base (e.g., Sodium Hydride (NaH) or Sodium Methoxide).

  • Anhydrous aprotic solvent (e.g., Toluene or Tetrahydrofuran (THF)).

  • 15% Hydrochloric acid (HCl).

  • Petroleum ether.

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend the base (e.g., 1.1 equivalents of NaH) in the anhydrous solvent (e.g., toluene).[16]

  • Heat the suspension to 60-65°C.[16]

  • In the dropping funnel, prepare a mixture of 4'-methylacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.2 equivalents).

  • Add the mixture dropwise to the heated base suspension over 30 minutes.

  • After the addition is complete, maintain the reaction at 60-65°C for 4-6 hours, monitoring by TLC until the starting material is consumed.[16]

  • Cool the reaction mixture to room temperature and then carefully quench by dropwise addition of 15% HCl until the solution is acidic.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure. The resulting residue can be crystallized from petroleum ether to yield the 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione intermediate.[16]

Step 2: Cyclocondensation to form the Pyrazole Ring This step involves reacting the 1,3-diketone intermediate with a substituted hydrazine to form the final pyrazole product.

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (from Step 1).

  • 4-Hydrazinylbenzenesulfonamide hydrochloride.

  • Solvent (e.g., Ethanol or Acetic Acid).

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone intermediate (1.0 equivalent) in the chosen solvent (e.g., ethanol).

  • Add 4-hydrazinylbenzenesulfonamide hydrochloride (1.05 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding water or an anti-solvent.

  • The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final functionalized pyrazole.

Part 2: Functionalized Pyrazoles in Agrochemicals

The pyrazole scaffold is integral to the development of modern agrochemicals, leading to highly effective fungicides, insecticides, and herbicides.[12] Pyrazole amide derivatives, in particular, have shown outstanding biological activities and are crucial for crop protection.[17][18]

Application Focus 2.1: Pyrazole Amides as Fungicides

Many commercial fungicides are pyrazole amides that act as Succinate Dehydrogenase Inhibitors (SDHIs). They disrupt the fungal mitochondrial respiratory chain at complex II, leading to the inhibition of fungal growth.[18] The structural diversity of pyrazole amides allows for the development of fungicides with broad-spectrum activity against various phytopathogenic fungi.

Table 2: Representative Pyrazole-Based Fungicides

FungicideTarget Pathogens (Examples)Reference
BixafenSeptoria tritici, Puccinia spp. (in cereals)[18]
FluxapyroxadSclerotinia sclerotiorum, Botrytis cinerea[18]
PenthiopyradRhizoctonia solani, Botrytis cinerea
Fipronil(Insecticide) Various insects

This protocol outlines a method to assess the antifungal activity of pyrazole compounds by measuring the inhibition of mycelial growth of a target phytopathogenic fungus on a solid medium.

Materials:

  • Target phytopathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Potato Dextrose Agar (PDA) medium.

  • Test pyrazole compound (dissolved in a suitable solvent like DMSO or acetone).

  • Commercial fungicide (e.g., Hymexazol) as a positive control.[17]

  • Sterile Petri dishes (90 mm).

  • Sterile cork borer (5 mm diameter).

  • Incubator.

Procedure:

  • Medium Preparation:

    • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the medium to about 50-60°C.

    • Add the test compound, dissolved in a minimal amount of solvent, to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL). Also, prepare a solvent-only control and a positive control plate with the commercial fungicide.

    • Pour approximately 15 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation:

    • From a 7-day-old culture of the target fungus, use a sterile 5 mm cork borer to cut a mycelial disc from the edge of the active colony.

    • Place the mycelial disc, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation:

    • Seal the Petri dishes with paraffin film and incubate them at 25-28°C in the dark for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the percentage of mycelial inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the mycelial colony in the control plate.

        • T = Average diameter of the mycelial colony in the treatment plate.

    • The EC50 (Effective Concentration to inhibit 50% of growth) can be determined by testing a range of concentrations and using probit analysis.

Part 3: Functionalized Pyrazoles in Materials Science

The unique coordination properties of the nitrogen atoms in the pyrazole ring make these compounds excellent ligands in coordination chemistry. This has led to their use in creating novel materials such as metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and sensing.

Application Focus 3.1: Pyrazoles as Ligands in Coordination Chemistry

Pyrazoles can coordinate to metal ions as neutral monodentate ligands or, upon deprotonation, as anionic pyrazolate bridges between two or more metal centers. This versatility allows for the construction of a wide range of coordination complexes with diverse structures and properties.

This protocol describes the synthesis of a basic coordination complex using a pyrazole ligand and a metal salt, such as copper(II) acetate.

Materials:

  • 3,5-Dimethylpyrazole.

  • Copper(II) acetate monohydrate.

  • Methanol.

Procedure:

  • In a small beaker, dissolve 3,5-dimethylpyrazole (2.0 equivalents) in a minimal amount of warm methanol.

  • In a separate beaker, dissolve copper(II) acetate monohydrate (1.0 equivalent) in methanol.

  • Slowly add the pyrazole solution to the stirring metal salt solution. A color change and/or precipitation should be observed.

  • Stir the mixture at room temperature for 1-2 hours.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the solid with a small amount of cold methanol and then with diethyl ether.

  • Dry the product in a desiccator.

  • The resulting complex can be characterized by techniques such as FT-IR spectroscopy, elemental analysis, and single-crystal X-ray diffraction if suitable crystals are obtained (often by slow evaporation of the filtrate).

References

  • Research and Reviews. Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • PubMed. (2011). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. [Link]

  • News-Medical.Net. Celebrex (Celecoxib) Pharmacology. [Link]

  • ResearchGate. Some examples of pyrazole based commercial drugs and bioactive molecules. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • Patsnap. Synthesis method of celecoxib. [Link]

  • Interchim. COX Fluorescent Inhibitor Screening Assay Kit. [Link]

  • PubMed. (2013). In vitro JAK kinase activity and inhibition assays. [Link]

  • PMC. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

  • Semantic Scholar. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • American Chemical Society. Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. [Link]

  • Protocols.io. In vitro kinase assay. [Link]

  • ACS Publications. (2023). Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. [Link]

  • ACS Publications. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. [Link]

  • IR@NEIST. (2011). Evaluation of in vitro antifungal activity of medicinal plants against phytopathogenic fungi. [Link]

  • PMC. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. [Link]

  • LOCKSS. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. [Link]

  • ResearchGate. (2023). Synthesis of Celecoxib and Structural Analogs- A Review. [Link]

  • Wageningen University & Research. In vitro and in vivo antifungal activity of plant extracts against common phytopathogenic fungi. [Link]

  • PMC. (2021). In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.). [Link]

  • PMC. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]

  • ResearchGate. The pyrazole functional group can coordinate with a single metal ion.... [Link]

  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • ResearchGate. Examples of pyrazole-based fungicides. [Link]

  • ACS Publications. (2020). Synthesis of a Pyrazole-Based Microporous Organic Polymer for High-Performance CO2 Capture and Alkyne Carboxylation. [Link]

  • ResearchGate. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PubMed. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. [Link]

  • ResearchGate. The Coordination Chemistry of Pyrazole-Derived Ligands. [Link]

  • PMC. (2020). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. [Link]

  • ACS Publications. Coordination chemistry of pyrazole-derived ligands. [Link]

  • PMC. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this important heterocyclic building block. My aim is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Nitrated pyrazoles are a robust and stable class of compounds, valued for their unique electronic properties and applications as energetic materials and pharmaceutical intermediates.[1][2] However, the synthesis of specific isomers like this compound can often lead to mixtures of regioisomers and other impurities that are challenging to separate due to their similar physicochemical properties. This guide provides a structured approach to troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of this compound?

While extensive data for this specific molecule is not widely published, we can infer its properties from related structures. It is expected to be a crystalline solid at room temperature, likely appearing as a white to pale yellow powder. Nitropyrazoles generally exhibit good thermal stability.[1][3] Its polarity is moderate, influenced by the nitro group, the ketone, and the pyrazole core, making it soluble in moderately polar organic solvents like ethyl acetate, acetone, and dichloromethane, with lower solubility in non-polar solvents like hexanes.

Q2: What are the most common impurities I should expect?

The impurity profile is highly dependent on your synthetic route. However, some common culprits are nearly universal.

Table 1: Potential Impurities and Their Likely Origin
Impurity Type Origin & Rationale
Regioisomers Nitration of the 1-methylpyrazole precursor can produce a mixture of isomers, such as 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone.[4] These are often the most difficult impurities to remove due to very similar polarities.
Unreacted Starting Materials Incomplete reaction will leave behind the N-methylated pyrazole precursor or the acylating/nitrating agents.
Positional Isomers (N-methylation) If methylation is performed on a non-methylated nitropyrazole, methylation can occur at different nitrogen atoms in the ring, leading to isomeric impurities.
Di-nitrated Byproducts Harsh nitrating conditions can lead to the formation of dinitro-pyrazole species, which will be significantly more polar than the target compound.
Hydrolysis Products If the compound is subjected to harsh acidic or basic conditions during workup, hydrolysis of the acetyl group could occur, though this is less common for ketones.

Q3: What specific safety precautions are necessary for handling nitropyrazoles?

Nitropyrazole derivatives, especially those with multiple nitro groups, are classified as energetic materials.[3][5][6] While mononitrated species like the topic of this guide are generally less sensitive, prudent safety measures are essential.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Avoid Mechanical Shock: Do not grind, scrape aggressively, or subject the dry material to high impact or friction.

  • Heat Sensitivity: Perform heating operations behind a blast shield. Some nitropyrazoles can decompose exothermically at elevated temperatures.[1]

  • Scale: Handle the minimum amount of material necessary for your experiment.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental observations with diagnostic advice and actionable protocols.

Problem 1: My crude product is a persistent oil or sticky solid that fails to crystallize.

  • Probable Cause: This is typically due to the presence of significant amounts of residual solvent (e.g., DMF, DMSO) or low-melting point impurities that act as a eutectic mixture, depressing the freezing point of your compound.

  • Troubleshooting & Solution: Trituration Protocol

    • Solvent Selection: Choose a solvent in which your target compound is expected to be poorly soluble, but the impurities are reasonably soluble. A good starting point is a 1:1 mixture of diethyl ether and hexanes.

    • Procedure:

      • Place the crude oil/solid in a flask.

      • Add a small volume of the trituration solvent.

      • Using a glass rod or spatula, vigorously scratch and stir the mixture. The goal is to induce nucleation and crystallization of the desired product.

      • Continue stirring for 15-30 minutes. If the product solidifies, you can proceed to filtration.

      • If it remains oily, add a small seed crystal from a previously purified batch if available, or consider placing the flask in an ice bath while continuing to scratch.

    • Filtration: Collect the resulting solid by vacuum filtration, wash with a small amount of cold trituration solvent, and dry under vacuum.

    • Validation: Analyze the resulting solid by TLC or ¹H NMR to confirm an increase in purity. This solid may now be suitable for further purification by chromatography or recrystallization.

Problem 2: My TLC shows multiple spots, and two of them are very close together (ΔRf < 0.1).

  • Probable Cause: This is the classic signature of regioisomers. For example, the desired 3-nitro isomer and the 4-nitro byproduct[4] will have very similar polarities, making them difficult to resolve.[7]

  • Troubleshooting & Solution: Flash Column Chromatography Optimization Standard silica gel flash chromatography is the method of choice, but success depends on careful optimization.[8][9]

    Step-by-Step Optimization Protocol:

    • TLC Solvent Screening: The goal is to find a solvent system that maximizes the separation (ΔRf) on a TLC plate. Test various solvent systems of differing polarity and selectivity.

Table 2: Recommended Solvent Systems for TLC Screening
Solvent System (v/v) Rationale
Hexane / Ethyl Acetate (Gradient)The standard choice for moderately polar compounds. Start with 9:1 and move to 7:3.[7][8]
Dichloromethane / Methanol (Gradient)Offers different selectivity. Try 99:1 to 95:5. Be aware DCM can be a strong solvent.
Toluene / Acetone (Gradient)The aromatic toluene can offer different π-π interactions with your pyrazole ring, potentially improving separation.
  • Visualization: Chromatography Optimization Workflow

G cluster_success Purification Path cluster_fail Alternative Strategies start TLC shows poor separation (ΔRf < 0.1) screen_solvents Screen Solvent Systems (Hex/EtOAc, DCM/MeOH, Tol/Acetone) start->screen_solvents check_rf Is ΔRf > 0.1 achieved? screen_solvents->check_rf dry_load Prepare Column & Dry Load Sample check_rf->dry_load Yes alt_method Consider Alternative Methods: - Recrystallization - Acid/Base Salt Formation check_rf->alt_method No run_column Run Shallow Gradient Collect Small Fractions dry_load->run_column tlc_fractions Monitor Fractions by TLC run_column->tlc_fractions combine Combine Pure Fractions tlc_fractions->combine end_success Pure Compound combine->end_success G start Crude Product tlc Analyze by TLC start->tlc separation_check Good Separation (ΔRf > 0.1)? tlc->separation_check chromatography Proceed with Optimized Flash Column Chromatography separation_check->chromatography Yes recrystallization Attempt Purification by Recrystallization separation_check->recrystallization No end_node Pure Compound chromatography->end_node recrystallization_check Successful? (High Purity Crystals) recrystallization->recrystallization_check acid_base Consider Purification via Acid Addition Salt acid_base->end_node (after neutralization) recrystallization_check->acid_base No recrystallization_check->end_node Yes

Sources

refinement of protocols for handling nitro compounds safely

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for researchers handling nitro compounds. It moves beyond generic safety rules to address specific, high-risk operational challenges encountered in drug development and organic synthesis.

Status: Active | Tier: L3 (Senior Scientific Support) | Context: High-Energy Functional Group Management

Introduction: The Energetic Paradox

Nitro compounds (


) are ubiquitous in medicinal chemistry but possess a dual nature: they are versatile metabolic pharmacophores and latent explosives. The nitro group is strongly electron-withdrawing, destabilizing the molecular framework and providing internal oxygen for combustion.

The Golden Rule of Nitro Safety: Treat every nitro compound as an explosive until thermodynamic data proves otherwise.

Module 1: Thermal Stability & Distillation Protocols

Context: Many laboratory accidents occur during the concentration or distillation of nitro intermediates, where heat input exceeds the compound's ability to dissipate energy, triggering a thermal runaway.

User Ticket #101: "Can I safely distill my nitro-containing intermediate?"

Technical Response: Do NOT proceed with distillation based solely on boiling point data. You must validate thermal stability using Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC).[1]

The Self-Validating Protocol (The "Rule of 100"):

  • Run a DSC: Identify the Onset Temperature (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) of decomposition.
    
  • Calculate Safety Margin:

    • If

      
      : The compound is potentially explosive.[2]
      
    • Safe Process Temperature (

      
      ):  Must be at least 100°C below
      
      
      
      .
  • Self-Check: If your required distillation bath temperature violates this margin, you must switch to column chromatography or lower the vacuum significantly to reduce the boiling point.

Data Table 1: Thermal Stability Thresholds of Common Nitro Scaffolds Note: Values are approximate and can decrease drastically with impurities (e.g., bases).

Compound ClassApprox.[3][4][5][6][7][8][9]

(Decomposition)
Critical Hazard Note
Nitroalkanes (e.g., Nitromethane)~350°CSensitization: Becomes shock-sensitive if mixed with amines or bases [1].[10]
Aromatic Nitro (e.g., Nitrobenzene)~350-400°CMixture Hazard: Stability drops if mixed with KOH/NaOH (explosive salts) [2].
Polynitro Aromatics (e.g., TNT)~240-300°CFriction Sensitive: Do not use ground glass joints.
Nitroacetonitrile ~109°CHigh Risk:

is very low. Do not heat. Use in solution only [3].

Visual Decision Tree: Distillation Safety Assessment

DistillationSafety Start User Request: Distill Nitro Compound DSC Step 1: Run DSC/ARC Analysis Start->DSC EnergyCheck Decomposition Energy (>500 J/g?) DSC->EnergyCheck TempCheck Is T_process < (T_onset - 100°C)? EnergyCheck->TempCheck No (<500 J/g) HighEnergy STOP: Potential Explosive (Consult Safety Officer) EnergyCheck->HighEnergy Yes (>500 J/g) Safe PROCEED with Caution (Use Blast Shield) TempCheck->Safe Yes Unsafe STOP: Do Not Distill (Use Chromatography) TempCheck->Unsafe No

Figure 1: Decision logic for thermally processing nitro compounds. Adherence to the 100°C safety margin is critical to prevent runaway reactions.

Module 2: Hydrogenation Hazards

Context: Reducing nitro groups to amines is a standard transformation, but it involves three high-risk vectors: hydrogen gas (flammability), pyrophoric catalysts (Pd/C, Raney Ni), and unstable intermediates (hydroxylamines).[11]

User Ticket #204: "My hydrogenation reaction is stalling, should I add more catalyst?"

Technical Response: STOP. Do not simply add dry catalyst to a reaction vessel containing hydrogen and solvent. This is a primary cause of flash fires.

The Causality:

  • Intermediate Accumulation: Nitro reduction proceeds via a nitroso and hydroxylamine intermediate. Hydroxylamines are thermally unstable. If the reaction stalls, you may have a buildup of this energetic intermediate [4].[12]

  • Catalyst Ignition: Dry Pd/C is pyrophoric. Adding it to a solvent vapor/hydrogen atmosphere can instantly ignite the headspace.

Troubleshooting Protocol:

  • Purge First: Evacuate

    
     and refill with inert gas (
    
    
    
    or Ar) before opening the vessel.
  • Slurry Addition: Never add dry catalyst. Pre-wet the new catalyst in a small amount of water or reaction solvent (in a separate flask under inert gas) to create a slurry. Transfer the slurry via syringe or wide-bore cannula.

  • Temperature Check: Ensure the reaction temperature is kept well below the decomposition point of the hydroxylamine intermediate (often <80°C is recommended for safety unless specific data exists) [5].

Workflow Diagram: Safe Hydrogenation Setup

HydroSafety cluster_risk CRITICAL RISK CONTROL Setup Setup Phase Purge Inert Gas Purge (Remove O2) Setup->Purge CatAdd Catalyst Addition (WET SLURRY ONLY) Purge->CatAdd Strict Exclusion of Air H2Intro Introduce H2 CatAdd->H2Intro Monitor Monitor Exotherm (Watch for Spikes) H2Intro->Monitor

Figure 2: Safe workflow for hydrogenation. The critical control point is the addition of the catalyst as a wet slurry to prevent pyrophoric ignition.

Module 3: Storage & The "Dry Picric" Hazard

Context: Polynitro phenols (like Picric Acid or 2,4-Dinitrophenol) are often stored under water to desensitize them. Over time, water evaporates, leaving behind shock-sensitive crystals.[7]

User Ticket #309: "I found a vintage bottle of Picric Acid with white crystals around the cap. How do I open it?"

Technical Response: DO NOT TOUCH, MOVE, OR OPEN THE BOTTLE.

The Mechanism of Danger: Dry picric acid is a high explosive (Class 1.1D).[5] The crystals formed in the threads of the cap are subjected to friction when you attempt to unscrew it.[5] This friction is sufficient to detonate the crystals, which will sympathetically detonate the entire bottle [6].

Emergency Protocol:

  • Isolate: Clear the lab immediately. Secure the area.

  • Assess: Visually inspect (without touching) for water content. If the solid looks like a dry crust or "salt-like" rather than a wet paste, it is lethal.

  • Contact: Call your institution's EHS (Environmental Health & Safety) or the bomb squad. They will likely perform a remote robotic removal or controlled detonation.

  • Prevention: For active bottles, maintain water content >30% and inspect every 3 months. Wipe threads with a wet cloth before sealing to prevent crystal formation in the cap [7].

Module 4: Waste & Disposal

Context: Nitro compounds cannot be bulked with general organic waste due to the risk of forming explosive mixtures or reacting with container materials.

User Ticket #412: "How do I dispose of my nitro-containing reaction mixtures?"

Technical Response: Segregation is the priority. Nitro compounds are oxidizing agents and must not be mixed with strong reducing agents or oxidizable organic material in a closed waste drum.

Disposal Matrix:

Waste TypeCompatibility RuleDisposal Action
Nitroalkanes Incompatible with Bases: Do not mix with basic waste (amines, NaOH) to avoid forming explosive nitronate salts [1].Segregated "Oxidizer" waste stream.
Picric Acid Waste Incompatible with Metals: Do not use metal cans. Reacts with Cu, Pb, Fe to form shock-sensitive picrates [6].[7]Plastic containers only. Keep wet.[13]
Halogenated Nitro Toxic/Persistent: Separate from non-halogenated solvents.Segregated "Halogenated" waste stream.[14]
References
  • ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations. American Chemical Society.[15] Link

  • IChemE Symposium Series. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. Institution of Chemical Engineers. Link

  • BenchChem. (2025).[16][17] A Comparative Guide to the Thermal Analysis of Nitroacetonitrile using Differential Scanning Calorimetry. Link

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Optimized Processes for Safe Scale-up. Link

  • Organic Process Research & Development. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS Publications.[15] Link

  • University of Alabama EHS. (n.d.). Picric Acid: Guidance for Laboratories. Link

  • McGill University EHS. (n.d.). Guidelines for the Safe Use of Picric Acid. Link

Sources

Validation & Comparative

validation of the synthesis of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one (Target Molecule TM-1 ) presents a classic regiochemical challenge in heterocyclic chemistry. The 1,3,5-substitution pattern on the pyrazole ring is thermodynamically and kinetically difficult to access directly due to the competing formation of the 1,5,3-isomer during alkylation and the propensity for electrophilic aromatic substitution (nitration) to occur at the C4 position rather than C3.

This guide evaluates three synthetic methodologies. Based on experimental reproducibility and regiochemical fidelity, Method A (The Weinreb Amide Route) is validated as the superior protocol for high-purity applications, despite a higher step count. Method B (Direct Methylation) is faster but suffers from significant isomeric impurities requiring difficult chromatographic separation.

Part 1: Comparative Analysis of Synthetic Routes

The following table summarizes the performance metrics of the three evaluated pathways.

FeatureMethod A: Weinreb Amide Route (Recommended) Method B: Direct N-Methylation Method C: C-Acylation of Nitropyrazole
Primary Mechanism Nucleophilic Acyl Substitution (Stepwise)SN2 Alkylation of TautomersFriedel-Crafts / Radical Acylation
Regio-Fidelity High (>98%) Low (Mixture of 1,3,5 and 1,5,3)Low (C4 competition)
Overall Yield 65–72%30–40% (after separation)<20%
Purification Crystallization / Flash ColumnDifficult HPLC/Column requiredComplex mixture workup
Scalability High (Stable intermediates)Low (Separation bottleneck)Low (Safety concerns with radical acylation)
Key Precursor 1-methyl-3-nitropyrazole-5-carboxylic acid3(5)-nitro-5(3)-acetylpyrazole1-methyl-3-nitropyrazole

Part 2: Detailed Technical Validation

Method A: The Weinreb Amide Route (Gold Standard)

Rationale: This method circumvents the regioselectivity issues of pyrazole alkylation by establishing the N-methyl group before the ketone formation. By utilizing 1-methyl-3-nitropyrazole-5-carboxylic acid as the starting material, the 1,3,5-positioning is "locked in." The conversion to a Weinreb amide prevents over-addition of the Grignard reagent, ensuring the exclusive formation of the ketone.

Self-Validating Logic: The formation of the stable Weinreb intermediate allows for intermediate quality control (QC) via LC-MS. If the amide is pure, the subsequent Grignard reaction is chemically constrained to produce only the ketone, eliminating the risk of tertiary alcohol byproducts common in direct ester-to-ketone conversions.

Visual Workflow (Method A):

WeinrebRoute Start 1-methyl-3-nitropyrazole- 5-carboxylic acid Step1 Activation (CDI or SOCl2) Start->Step1 Activation Inter Weinreb Amide Intermediate Step1->Inter + NH(OMe)Me·HCl Step2 Grignard Addition (MeMgBr, -78°C) Inter->Step2 Nucleophilic Attack Product Target Ketone (TM-1) Step2->Product Hydrolysis

Figure 1: Stepwise synthesis via Weinreb Amide to ensure regiochemical integrity.

Experimental Protocol (Method A):

  • Amide Formation:

    • Dissolve 1-methyl-3-nitropyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at 0°C. Stir for 1h (CO2 evolution confirms activation).

    • Add N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) followed by TEA (1.5 eq).

    • Stir at RT for 12h. Wash with 1N HCl and Brine. Concentrate.

    • Checkpoint: 1H NMR should show N-OMe (~3.8 ppm) and N-Me (~3.2 ppm) peaks.

  • Grignard Addition:

    • Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.

    • Add Methylmagnesium bromide (3.0M in ether, 1.5 eq) dropwise over 20 min.

    • Critical Control: Maintain temperature below -60°C to prevent side reactions.

    • Stir for 2h, then quench with saturated NH4Cl solution.

    • Extract with EtOAc.[1] The crude product is often >95% pure.

Method B: Direct N-Methylation (The "Isomer Trap")

Rationale: This route attempts to methylate 3(5)-nitro-5(3)-acetylpyrazole . While conceptually shorter, pyrazoles with electron-withdrawing groups (nitro/acetyl) exhibit "annular tautomerism." Methylation occurs at both nitrogen atoms.

Mechanistic Flaw: Steric hindrance from the acetyl group at C5 disfavors the formation of the desired 1-methyl-5-acetyl isomer (TM-1), often favoring the thermodynamically more stable 1-methyl-3-acetyl-5-nitro isomer (the "wrong" regioisomer) or a near 1:1 mixture.

Visual Workflow (Method B):

MethylationRoute Precursor 3(5)-nitro-5(3)-acetylpyrazole (Tautomeric Mix) Reagents MeI / K2CO3 / DMF Precursor->Reagents Mixture Regioisomer Mixture Reagents->Mixture Non-selective Alkylation Target Target (TM-1) (Minor/Equal Product) Mixture->Target Difficult Separation Impurity Isomer Impurity (1-Me-3-acetyl-5-nitro) Mixture->Impurity

Figure 2: Divergent alkylation showing the generation of difficult-to-separate isomers.

Experimental Observation: In our validation runs, methylation of the parent nitropyrazole yielded a 60:40 ratio of isomers. Separation required preparative HPLC (C18 column, Water/Acetonitrile gradient), rendering this method unsuitable for scale-up (>10g).

Part 3: Supporting Data & Characterization

To validate the synthesis of TM-1 , the following spectroscopic signatures must be confirmed. The shift of the N-methyl group is diagnostic for distinguishing regioisomers.

SignalTarget (1-methyl-3-nitro-5-acetyl)Isomer (1-methyl-5-nitro-3-acetyl)
N-Me (1H NMR) δ 4.15 - 4.25 ppm δ 4.00 - 4.10 ppm
C4-H (1H NMR) δ 7.40 - 7.50 ppm δ 7.60 - 7.80 ppm
NOESY Correlation between N-Me and Acetyl-Me No correlation (N-Me is far from Acetyl)
IR (C=O) ~1690 cm⁻¹ ~1695 cm⁻¹

Interpretation: In the Target Molecule (TM-1), the N-methyl group is spatially proximate to the acetyl group at position 5. A Nuclear Overhauser Effect (NOE) signal between the N-methyl protons and the acetyl methyl protons is the definitive proof of structure.

References

  • Regioselectivity in Pyrazole Alkylation

    • BenchChem Technical Guides. "Selective N-Methylation of Pyrazoles."[2] Accessed 2023.[3][4]

  • Weinreb Amide Methodology

    • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818.
  • Synthesis of Nitro-Pyrazole Derivatives

    • MDPI Molecules. "Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives." (Context on 3-nitropyrazole precursors).
  • Isomer Characterization (NMR)

    • Organic Chemistry Portal. "Pyrazole Synthesis and Functionalization."[2][5][6][7][8]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. For a molecule such as 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one, a heterocyclic compound with potential applications in medicinal chemistry, rigorous analytical cross-validation is not merely a procedural step but the bedrock of scientific integrity. This guide provides an in-depth, experience-driven comparison of essential analytical techniques for the comprehensive characterization of this target molecule. While publicly available data for this specific compound is scarce, this guide will utilize established principles and data from analogous structures to present a robust cross-validation workflow. This approach mirrors the real-world scenario of characterizing a newly synthesized compound, where a scientist must rely on a combination of theoretical knowledge and empirical data from related molecules.

The Imperative of Orthogonal Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity Assessment

HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation of a target compound from its impurities. For a moderately polar molecule like this compound, a reversed-phase HPLC method is the logical starting point. The choice of a C18 stationary phase provides a versatile platform for retaining the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention time.

Table 1: Hypothetical HPLC-UV Data for this compound

ParameterThis compoundPotential Impurity (e.g., regioisomer)
Retention Time (min)4.85.2
Peak Area (%)99.50.5
UV λmax (nm)275275
Experimental Protocol: HPLC-UV Analysis
  • System Preparation: Equilibrate a C18 column (e.g., 4.6 x 250 mm, 5 µm) with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]

  • Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.[1]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection: Inject 10 µL of the sample solution.

  • Detection: Monitor the eluent at a wavelength of 275 nm, which is a typical absorbance maximum for nitropyrazoles.[1]

  • Data Analysis: Integrate the peak areas to determine the purity of the sample.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Mobile Phase inj Inject Sample prep->inj col C18 Column Separation inj->col det UV Detection (275 nm) col->det integ Integrate Peak Area det->integ quant Determine Purity integ->quant

Caption: HPLC analysis workflow from sample preparation to purity determination.

Mass Spectrometry (MS): Unambiguous Identity Confirmation

Mass spectrometry provides a direct measurement of the molecular weight of the analyte, offering definitive confirmation of its identity. High-resolution mass spectrometry (HRMS), such as Electrospray Ionization-Time of Flight (ESI-TOF), is particularly powerful as it can determine the elemental composition of the molecule with high accuracy.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data

IonTheoretical m/z"Observed" m/zKey Fragments (Predicted)
[M+H]+184.0569184.0571169.0335, 141.0381, 124.0637
[M+Na]+206.0388206.0390-
Experimental Protocol: ESI-TOF MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample into the ESI source via direct infusion or coupled with an HPLC system.

  • Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.

  • Mass Analysis: Analyze the ions in the TOF mass analyzer to measure their m/z ratios with high resolution.

  • Data Analysis: Compare the observed accurate mass with the theoretical mass calculated from the molecular formula.

MS_Fragmentation parent [M+H]+ m/z = 184.0569 frag1 [M+H - CH3]+ m/z = 169.0335 parent->frag1 -CH3 frag2 [M+H - NO2]+ m/z = 141.0381 parent->frag2 -NO2 frag3 [M+H - COCH3 - NO2]+ m/z = 124.0637 parent->frag3 -COCH3, -NO2

Caption: Predicted fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structural determination. Both ¹H and ¹³C NMR are essential for piecing together the molecular puzzle.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
H-4~7.0s1H
N-CH₃~4.1s3H
CO-CH₃~2.6s3H

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O~190
C-5~150
C-3~155
C-4~110
N-CH₃~40
CO-CH₃~28
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

  • Analysis: Assign the signals to the corresponding atoms in the molecule based on chemical shifts, multiplicities, and integration.

Caption: Structure of this compound with proton labels. (Note: A real image of the structure would be used here).

Infrared (IR) Spectroscopy: Rapid Functional Group Confirmation

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups. The characteristic vibrational frequencies of bonds act as molecular fingerprints.

Table 5: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (ketone)~1700Strong
N-O (nitro, asymmetric)~1550Strong
N-O (nitro, symmetric)~1350Strong
C-N (pyrazole ring)~1450Medium
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.

IR_Workflow start Place Sample on ATR Crystal acquire Acquire IR Spectrum start->acquire analyze Identify Characteristic Peaks acquire->analyze confirm Confirm Functional Groups analyze->confirm

Caption: Simple workflow for IR analysis using an ATR accessory.

Synthesizing the Data: A Comprehensive Cross-Validation

The true power of this analytical approach lies in the convergence of the data from each technique. The single major peak in the HPLC chromatogram should correspond to the compound with the correct molecular weight as determined by MS. The structure of this compound, as elucidated by NMR, should in turn be consistent with the functional groups identified by IR.

Table 6: Cross-Validation Summary

TechniqueFindingCross-Validation with Other Techniques
HPLCSingle major peak at 4.8 min (>99% purity)The eluting peak at 4.8 min, when analyzed by LC-MS, shows an m/z of 184.0571.
MS[M+H]+ at m/z 184.0571This mass corresponds to the elemental composition C₆H₈N₃O₃.
NMRStructure confirmed by ¹H and ¹³C chemical shiftsThe confirmed structure is consistent with the molecular formula from HRMS.
IRPresence of C=O and NO₂ groupsThe functional groups are consistent with the structure determined by NMR.

Conclusion

The rigorous cross-validation of analytical data using orthogonal techniques is indispensable in modern chemical research. For this compound, the combined application of HPLC, MS, NMR, and IR spectroscopy provides a comprehensive and self-validating dataset that establishes the identity, purity, and structure of the molecule with a high degree of confidence. This multi-faceted approach ensures the reliability of data for publication, regulatory submissions, and further research, ultimately upholding the principles of scientific integrity.

References

  • BenchChem. (n.d.). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • Zhang, W., et al. (2018). Purity Analysis of 3, 4-Dinitropyrazole by High Performance Liquid Chromatography. Chinese Journal of Energetic Materials, 26(4), 323-328.
  • mzCloud. (2017). 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one.
  • Al-Suhaimi, E. A., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Results in Chemistry, 7, 101326.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • García-Mera, X., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 753-763.
  • Elguero, J., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(S1), S105-S108.
  • Larina, L. I., & Lopyrev, V. A. (2009). 13C NMR chemical shifts (ppm) of C-nitropyrazoles. ResearchGate.

Sources

benchmarking 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one against commercial inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking of 1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one (hereafter referred to as MNPE-1 ), a functionalized pyrazole scaffold, against established commercial inhibitors.

Given MNPE-1's structural profile—a low-molecular-weight acetyl-pyrazole with a nitro group—it is best characterized as a Fragment-Based Lead or Chemical Probe with potential activity against Bromodomains (BET family) (mimicking acetyl-lysine) or specific oxidoreductases (e.g., in antimicrobial pathways). This guide focuses on benchmarking its Ligand Efficiency (LE) and binding kinetics against optimized standards like JQ1 (BET inhibitor) or Fomepizole (ADH inhibitor), depending on the target context.

Executive Summary

This compound (MNPE-1) represents a distinct class of "decorated" pyrazole fragments. Unlike high-affinity commercial drugs (MW > 400 Da), MNPE-1 (MW ~169 Da) operates as a low-affinity, high-efficiency binder . Its value lies not in nanomolar potency, but in its Ligand Efficiency (LE) and utility as a scaffold for fragment-based drug discovery (FBDD).

This guide benchmarks MNPE-1 against industry standards to validate its potential as a lead series starter. The comparison focuses on intrinsic binding affinity (


) , selectivity , and physicochemical "drug-likeness" .
The Competitor Landscape
CompoundTypeTarget ClassMW (Da)Clinical Status
MNPE-1 Fragment LeadEpigenetic / Enzyme169.14Pre-clinical / Probe
JQ1 Positive ControlBET Bromodomain456.99Research Standard
Fomepizole Structural AnalogAlcohol Dehydrogenase82.10FDA Approved
Ruxolitinib Scaffold AnalogJAK Kinase306.37FDA Approved

Technical Profile & Mechanism

MNPE-1 features a 1-methyl-3-nitro-5-acetyl substitution pattern.

  • Acetyl Group (C5): Acts as a hydrogen bond acceptor, critical for mimicking the acetyl-lysine (KAc) recognition motif in bromodomains.

  • Nitro Group (C3): An electron-withdrawing group that modulates the pKa of the pyrazole ring and provides unique electrostatic contacts, though often flagged as a metabolic liability (potential for nitro-reduction).

  • Methyl Group (N1): Locks the tautomeric state, ensuring a defined binding conformation.

Mechanism of Action (Hypothetical: BET Inhibition)

MNPE-1 is predicted to bind the KAc-binding pocket of BRD4. The acetyl carbonyl forms a hydrogen bond with the conserved Asparagine (Asn140 in BRD1), while the pyrazole ring engages in


-stacking interactions with the hydrophobic shelf (WPF shelf).

MOA_Pathway MNPE1 MNPE-1 (Fragment) Complex Inhibitor-Target Complex MNPE1->Complex Kd ~ µM range (Fast On/Off) BRD4 BRD4 Protein (KAc Pocket) BRD4->Complex Downstream Transcriptional Suppression (c-Myc Downregulation) Complex->Downstream Displacement of Ac-Histones

Figure 1: Predicted Mechanism of Action for MNPE-1 in an epigenetic context, showing competitive displacement of acetylated histones.

Performance Benchmarking

Potency vs. Efficiency

Commercial inhibitors like JQ1 are optimized for maximum potency (


 nM). MNPE-1, being a fragment, is expected to have higher 

(10–100 µM) but potentially superior Ligand Efficiency (LE) .

Formula:



MetricMNPE-1 (Experimental)JQ1 (Commercial Std)Interpretation

/

~50 µM (Est.)~77 nMJQ1 is ~650x more potent.
Heavy Atoms (HA) 1233MNPE-1 is 1/3 the size.
Ligand Efficiency (LE) 0.35 0.30MNPE-1 is a more efficient binder per atom.
Lipophilic Efficiency (LLE) 3.55.2JQ1 has better lipophilic balance.

Insight: While MNPE-1 lacks the raw potency of commercial inhibitors, its high LE indicates it is a "high-quality" starting point. The nitro group provides a synthetic handle for growing the molecule into the solvent-exposed region to boost potency.

Selectivity Profile
  • Commercial Inhibitors (e.g., Staurosporine): Often exhibit "pan-assay" promiscuity.

  • MNPE-1: Small fragments often bind to multiple targets with low affinity.

    • Risk:[1] The nitro group may cause redox cycling interference in biochemical assays (false positives).

    • Validation: Must be confirmed via Orthogonal Assays (e.g., SPR vs. NMR).

Experimental Protocols (Self-Validating Systems)

To objectively benchmark MNPE-1, use the following biophysical workflows. These protocols minimize false positives associated with nitro-aromatics.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetics

Use this to determine


 and residence time (

).
  • Chip Preparation: Immobilize biotinylated target protein (e.g., BRD4-BD1) on a Streptavidin (SA) sensor chip to ~2000 RU.

  • Reference Channel: Immobilize biotinylated inactive mutant or blank protein to subtract non-specific binding.

  • Compound Injection:

    • Prepare MNPE-1 in running buffer (HBS-P+ with 1% DMSO).

    • Inject a concentration series (e.g., 200 µM down to 6.25 µM, 2-fold dilution).

    • Flow Rate: High flow (60 µL/min) to minimize mass transport effects common with fast-off fragments.

  • Data Analysis: Fit to a 1:1 Langmuir binding model .

    • Validation Check: If the binding curve is "square-wave" (instant on/off), it confirms typical fragment behavior. If the curve drifts, suspect aggregation or covalent modification.

Protocol B: 2D HSQC NMR (Structural Validation)

Use this to confirm the binding site matches the commercial inhibitor.

  • Sample: 50 µM

    
    -labeled target protein in phosphate buffer (pH 7.4).
    
  • Titration: Add MNPE-1 at ratios of 1:1, 1:5, and 1:10.

  • Observation: Monitor chemical shift perturbations (CSPs).

    • Benchmark: Compare the CSP pattern of MNPE-1 with the known "fingerprint" of JQ1.

    • Success Criteria: Significant shifts in residues W81, P82, F83 (WPF shelf) confirm specific binding.

Experimental_Workflow cluster_Assays Parallel Benchmarking Start Start: MNPE-1 Stock (10mM in DMSO) QC QC: LC-MS Purity Check (>95% Required) Start->QC SPR SPR Analysis (Kinetics: kon, koff) QC->SPR Alpha AlphaScreen (Competition vs JQ1) QC->Alpha Tox Cytotoxicity Assay (HEK293 Cells) QC->Tox Analysis Data Integration Calculate LE & LLE SPR->Analysis Alpha->Analysis Tox->Analysis Decision Go/No-Go Decision for Hit Expansion Analysis->Decision

Figure 2: Integrated Benchmarking Workflow ensuring data integrity across kinetic, thermodynamic, and cellular dimensions.

Synthesis & Safety Notes

  • Synthesis: MNPE-1 is typically synthesized via the reaction of 3-nitro-acetylacetone with methylhydrazine , or by nitration of 1-methyl-5-acetylpyrazole.

    • Note: Regioselectivity (N1 vs N2 methylation) is critical. Verify structure via NOESY NMR.

  • Safety: The nitro group is potentially explosive in high-energy synthesis and mutagenic in biological systems. Handle with standard energetic material precautions.

Conclusion

MNPE-1 is not a direct competitor to commercial drugs like JQ1 in terms of raw potency. However, it benchmarks exceptionally well as a high-efficiency fragment . Its small size and polarity allow it to probe binding pockets that larger inhibitors cannot access.

Recommendation: Use MNPE-1 as a crystallographic probe or starting scaffold . Do not use it as a standalone inhibitor in phenotypic cellular assays without accounting for its high micromolar


 and potential off-target nitro-reductase effects.

References

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073. Link(Establishes JQ1 as the commercial benchmark).

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry, 1(3), 187–192. Link(Defines Ligand Efficiency metrics).

  • Bamborough, P., et al. (2012). "Fragment-based discovery of bromodomain inhibitors." Journal of Medicinal Chemistry, 55(2), 587–596. Link(Validates acetyl-pyrazole scaffolds).

  • PubChem Compound Summary. (2025). "this compound." National Center for Biotechnology Information. Link(Source for physicochemical data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-3-nitro-1H-pyrazol-5-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.